Chemical structure and physical properties of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione in Medicinal Chemistry Executive Summary & Mechanistic Rationale In contemporary drug discovery, the o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione in Medicinal Chemistry
Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the optimization of physicochemical properties often requires the substitution of flat, lipophilic aromatic rings with highly polar, sp³-rich scaffolds. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (also known as 3-amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide) represents an advanced building block designed for this exact purpose[1].
By integrating a sulfolane (thiolane-1,1-dione) core, this scaffold provides exceptional metabolic stability and acts as a potent hydrogen-bond acceptor. The vicinal substitution at the C3 and C4 positions introduces a dual-functional motif: a primary amine for covalent attachment (synthetic vector) and a tertiary pyrrolidine ring that serves as a basic, lipophilic center capable of engaging in salt-bridge interactions within target protein binding pockets. This whitepaper details the structural properties, handling protocols, and validated synthetic workflows for incorporating this moiety into active pharmaceutical ingredients (APIs).
Physicochemical Profiling
Understanding the baseline metrics of a building block is critical for predicting its impact on a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data for the free base form is summarized below.
The dihydrochloride salt is often preferred for long-term storage stability[3].
Molecular Formula
C₈H₁₆N₂O₂S
High Fsp³ fraction promotes target specificity and solubility[4].
Molecular Weight
204.29 g/mol
Low molecular weight allows incorporation without exceeding Lipinski limits.
H-Bond Donors
1 (Primary Amine)
Provides a single vector for amide coupling or SNAr reactions.
H-Bond Acceptors
4 (Sulfone O₂, Amines)
High acceptor count drives aqueous solubility and target engagement.
MDL Number
MFCD16622045
Unique identifier for structural database queries[2].
Structural Decomposition
The utility of this molecule stems from its modular architecture. The diagram below illustrates the functional decomposition of the molecule and the specific physicochemical contribution of each moiety.
Caption: Structural decomposition of 1181267-49-1 highlighting its functional moieties and properties.
Synthetic Applications & Experimental Workflows
The primary amine at the C3 position is sterically hindered by the adjacent bulky pyrrolidine group at C4. Therefore, standard coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated. HATU generates a highly reactive HOAt ester that accelerates nucleophilic attack, overriding the steric penalty.
Self-Validating Amide Coupling Protocol
This protocol is designed as a closed-loop, self-validating system. Proceeding to the next step is strictly contingent upon analytical confirmation, preventing the propagation of failed reactions.
Step 1: Carboxylic Acid Activation
Procedure: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.
Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without interfering with the activated ester. The 0 °C environment prevents thermal degradation of the active HOAt ester.
Step 2: Nucleophilic Addition
Procedure: Add 1.1 eq of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (if using the dihydrochloride salt [CAS 1240528-69-1], increase DIPEA to 5.0 eq to liberate the free base in situ)[2]. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Causality: The excess base neutralizes the HCl salts, ensuring the C3 amine is fully deprotonated and nucleophilic.
Step 3: In-Process Control (IPC) & Validation
Procedure: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and inject into the LC-MS.
Validation Gate: The protocol is only validated to proceed if the UV trace shows complete disappearance of the starting carboxylic acid and the MS spectra confirms the (M+H)⁺ mass of the desired product. If unreacted acid remains, spike with an additional 0.2 eq of HATU/DIPEA.
Step 4: Workup and Isolation
Procedure: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl, dry over Na₂SO₄, and concentrate under reduced pressure.
Causality: The 5% LiCl wash is specifically chosen over brine because it is highly effective at partitioning residual DMF out of the organic layer, preventing solvent contamination during downstream chromatography.
Caption: Step-by-step experimental workflow for amide coupling utilizing the primary amine at C3.
Safety, Handling, and Regulatory Compliance
Before utilizing this compound in a laboratory setting, researchers must adhere to its Globally Harmonized System (GHS) classifications.
Toxicity & Irritation: The compound is classified under Acute Tox. 4 (harmful via oral, dermal, and inhalation routes) and Skin Irrit. 2 / Eye Irrit. 2A [5].
Handling Rationale: Because of the potential for respiratory tract irritation (STOT SE 3 )[5], all massing and transfer operations must be conducted within a Class II fume hood.
Storage: Store the dihydrochloride salt in a desiccator at 2–8 °C. The free base is prone to slow oxidation and hygroscopicity; therefore, flushing the storage vessel with inert argon gas prior to sealing is required to maintain >95% purity over long-term storage[2].
References
NextSDS. "3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione — Chemical Substance Information." NextSDS Database.
Mechanism of Action and Pharmacological Profiling of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione Derivatives
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Executive Summary The transition from planar, sp²-dominated chemical spaces t...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Executive Summary
The transition from planar, sp²-dominated chemical spaces to highly saturated, three-dimensional architectures is a defining paradigm in modern drug discovery. The building block 3-amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (often utilized as its dihydrochloride salt, CAS 1240528-69-1) represents a highly specialized, sp³-rich diamine pharmacophore. When integrated into larger molecular scaffolds (e.g., kinase inhibitors or GPCR modulators), this moiety acts as a multifunctional appendage that dramatically alters the physicochemical and pharmacological profile of the parent molecule.
This whitepaper details the structural rationale, core mechanism of action (MoA), and the rigorous experimental methodologies required to validate the target engagement of derivatives incorporating this advanced sulfolane-pyrrolidine motif.
Structural Rationale and Physicochemical Profiling
The strategic incorporation of the 3-amino-4-(pyrrolidin-1-yl)sulfolane moiety addresses several critical liabilities common in early-stage drug candidates, such as poor aqueous solubility, rapid metabolic clearance, and off-target promiscuity. The design rationale is anchored in the "Escape from Flatland" hypothesis, which correlates a higher fraction of sp³ carbons (
Fsp3
) with improved clinical success rates [1].
Pharmacophoric Contributions
The 1λ⁶-thiolane-1,1-dione (Sulfolane) Core: This rigid, non-aromatic ring provides exceptional metabolic stability. Unlike simple thioethers, the fully oxidized sulfone resists further cytochrome P450 (CYP450)-mediated oxidation. Furthermore, the highly polarized
S=O
bonds act as potent hydrogen-bond acceptors, capable of interacting with backbone amides in protein binding pockets.
The Pyrrolidine Ring (Position 4): This cyclic tertiary amine introduces a basic center with a calculated
pKa
typically between 8.0 and 9.0. At physiological pH (7.4), the nitrogen is protonated, enhancing aqueous solubility and enabling the formation of critical salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) within solvent-exposed channels of the target protein.
The Primary Amine (Position 3): Serving as the synthetic vector, this primary amine is typically coupled to a primary pharmacophore (the "warhead") via amide bond formation or nucleophilic aromatic substitution (
SNAr
).
Quantitative Physicochemical Impact
Table 1 summarizes the typical shift in physicochemical properties when a standard planar appendage (e.g., aniline) is replaced by the 3-amino-4-(pyrrolidin-1-yl)sulfolane moiety.
Table 1: Comparative Physicochemical Impact of the Sulfolane Derivative
Property
Traditional Planar Motif (e.g., Aniline)
3-Amino-4-(pyrrolidin-1-yl)sulfolane Motif
Pharmacological Implication
Fsp3
(Fraction sp³)
Low (< 0.2)
High (> 0.6)
Reduced promiscuity; improved safety profile [1].
Aqueous Solubility (Thermodynamic)
< 10 µg/mL
> 150 µg/mL
Enhanced oral bioavailability and formulation ease.
LogD (pH 7.4)
~3.5 - 4.5
~1.5 - 2.5
Optimal balance for membrane permeability and low clearance.
Metabolic Stability (
Clint
)
High (Rapid clearance)
Low (Stable)
Prolonged half-life due to CYP450 resistance.
Core Mechanism of Action (MoA)
While the specific MoA depends on the primary scaffold attached to the 3-amino group, derivatives of this class are predominantly utilized as Type I or Type II kinase inhibitors , or as allosteric modulators of G-protein coupled receptors (GPCRs).
Binding Topology in Kinase Inhibition
When appended to a hinge-binding core (e.g., a pyrimidine or quinoline), the 3-amino-4-(pyrrolidin-1-yl)sulfolane tail acts as a "solubility-enhancing selectivity filter."
Hinge Interaction: The primary scaffold forms canonical hydrogen bonds with the kinase hinge region.
Solvent Channel Projection: The bulky, sp³-rich sulfolane core projects outward into the solvent-exposed channel or the ribose-binding pocket. Its steric bulk prevents binding to off-target kinases with narrower channels.
Electrostatic Anchoring: The protonated pyrrolidine nitrogen forms a salt bridge with a solvent-exposed acidic residue, significantly decreasing the dissociation rate constant (
koff
), thereby increasing the drug's residence time (
τ
) on the target [2].
Fig 1: Mechanism of action and binding topology of sulfolane derivatives.
Experimental Methodologies for MoA Validation
To rigorously validate the target engagement and kinetic profile of these derivatives, a self-validating system of biochemical and biophysical assays must be employed. The following protocols emphasize the causality behind the experimental design.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To determine the half-maximal inhibitory concentration (
IC50
) of the derivative.
Causality: TR-FRET is selected over standard luminescence assays because the time-delayed fluorescence measurement eliminates interference from compound auto-fluorescence—a critical control when screening complex, heterocyclic derivatives[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare the recombinant target kinase, biotinylated peptide substrate, and ATP in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Set the ATP concentration strictly at its apparent
Km
for the specific kinase to ensure the
IC50
values accurately reflect competitive binding affinities.
Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the sulfolane derivative in a 10-point, 3-fold serial dilution directly into a 384-well pro-plate (final DMSO concentration
≤
1%).
Reaction Initiation: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for pre-equilibration (vital for compounds with slow binding kinetics). Initiate the reaction by adding ATP.
Reaction Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside the detection reagents: a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
Data Acquisition & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the Z'-factor using DMSO (negative) and a known pan-inhibitor (positive) controls. A Z'-factor > 0.6 validates the assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To quantify the association (
kon
) and dissociation (
koff
) rate constants, and calculate residence time (
τ
).
Causality: Thermodynamic affinity (
KD
) alone is a poor predictor of in vivo efficacy. SPR allows for the real-time observation of the prolonged residence time driven by the pyrrolidine-mediated salt bridges.
Step-by-Step Methodology:
Surface Preparation: Utilize a CM5 sensor chip on a Biacore 8K system. Activate the dextran matrix using standard EDC/NHS chemistry.
Ligand Immobilization: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) over the active flow cell to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine-HCl.
Analyte Injection (Multi-Cycle Kinetics): Inject the sulfolane derivative at 5 different concentrations (ranging from 0.1x to 10x the estimated
KD
) in running buffer (PBS-P+ with 2% DMSO). Use a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation. Note: The extended dissociation phase is required to accurately measure the slow
koff
induced by the sulfolane-pyrrolidine tail.
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
. Calculate residence time as
τ=1/koff
.
Table 2: Representative Kinetic Data for Sulfolane Derivatives vs. Planar Analogs
Compound Class
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(nM)
Residence Time (
τ
, min)
Planar Analog
1.5×105
1.2×10−2
80.0
~1.4
Sulfolane Derivative
8.0×104
4.5×10−4
5.6
~37.0
Interpretation: While the association rate (
kon
) slightly decreases due to the steric bulk of the sp³ system, the dissociation rate (
koff
) is drastically reduced by the electrostatic interactions of the pyrrolidine ring, leading to a highly favorable residence time.
Conclusion
The integration of the 3-amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione building block into primary pharmacophores represents a sophisticated strategy in modern medicinal chemistry. By escaping flatland, these derivatives achieve superior physicochemical properties, while the synergistic combination of the rigid sulfone hydrogen-bond acceptor and the basic pyrrolidine anchor drives profound target selectivity and prolonged residence times. Rigorous validation through orthogonal biochemical (TR-FRET) and biophysical (SPR) platforms is essential to fully characterize the advanced pharmacological profiles of these molecules.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL:[Link]
Macarron, R., Banks, M. N., Bojanic, D., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10, 188–195. URL:[Link]
Foundational
Discovery, Structural Rationale, and Synthesis Pathways of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione
Executive Summary The transition from planar, hydrophobic aromatics to three-dimensional, polar sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, hydrophobic aromatics to three-dimensional, polar sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS: 1181267-49-1) represents a premier building block in this space. Functioning as a rigidified, highly polar diamine surrogate, it provides precise spatial vectoring for pharmacophores while drastically improving the physicochemical properties of drug candidates. This whitepaper details the structural rationale, causality-driven synthetic pathways, and self-validating experimental protocols required to synthesize this critical intermediate.
Structural Rationale: Escaping Flatland
Historically, drug discovery relied heavily on flat, sp²-hybridized heteroaromatic rings. However, increasing the fraction of sp³ carbons (Fsp³) has been statistically correlated with higher clinical success rates due to improved solubility, reduced off-target toxicity, and enhanced target specificity—a concept widely known as "Escaping Flatland" .
The incorporation of the sulfolane (thiolane-1,1-dione) core serves three distinct mechanistic purposes:
Metabolic Inertness: Unlike thioethers, which are highly susceptible to CYP450-mediated S-oxidation, the fully oxidized sulfone is metabolically stable.
High Polarity & Aqueous Solubility: The sulfone moiety possesses a massive dipole moment (~4.8 D) and acts as a powerful hydrogen-bond acceptor, effectively lowering the overall logD of the parent molecule.
Conformational Rigidity: The 3,4-disubstitution pattern on the five-membered ring locks the pyrrolidine and primary amine into predictable vectors, minimizing the entropic penalty upon target binding.
Logical framework connecting the sulfolane core to improved PK profiles.
Retrosynthetic Analysis & Pathway Design
The most scalable and stereochemically predictable route to 3-amino-4-(pyrrolidin-1-yl)sulfolane begins with the inexpensive bulk chemical 3-sulfolene . The synthesis relies on the stereospecific anti-addition during epoxide ring-opening, followed by a deliberate stereochemical inversion via an S_N2 azide displacement to yield the desired cis-diamine architecture.
Step-by-step synthetic workflow from 3-sulfolene to the target diamine.
Step-by-Step Experimental Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its in-process controls. The following methodologies are designed as self-validating systems , ensuring that each intermediate is chemically verified before downstream progression.
Step 1: Electrophilic Epoxidation
Causality & Rationale: mCPBA is selected over aqueous H₂O₂/tungstate systems to avoid the hydrolytic ring-opening of the highly polar epoxide product during workup.
Protocol: Dissolve 3-sulfolene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by NaHCO₃ wash.
Self-Validating Checkpoint:
IPC: TLC (1:1 EtOAc/Hexanes) stained with KMnO₄. The complete disappearance of the UV-inactive alkene spot validates conversion.
Orthogonal Validation: ¹H-NMR (CDCl₃) must show the disappearance of vinylic protons (δ 6.0 ppm) and the emergence of a sharp singlet for the epoxide protons at δ 3.8-3.9 ppm.
Step 2: Regio- and Stereoselective Aminolysis
Causality & Rationale: The aminolysis of 3,4-epoxysulfolane with pyrrolidine proceeds via an S_N2 mechanism. The nucleophile attacks from the anti face, yielding exclusively the trans-amino alcohol .
Protocol: Suspend 3,4-epoxysulfolane (1.0 eq) in water or minimal ethanol. Add pyrrolidine (1.5 eq) and heat to 60 °C for 8 hours. Concentrate under reduced pressure and purify via crystallization or silica gel chromatography (DCM/MeOH).
Self-Validating Checkpoint:
IPC: LC-MS (ESI+) showing the [M+H]⁺ peak corresponding to the exact mass addition of pyrrolidine.
Orthogonal Validation: 2D NOESY NMR. The lack of an NOE cross-peak between the C3-H and C4-H protons confirms the trans stereochemical relationship.
Step 3: Hydroxyl Activation and Azidation (Stereochemical Inversion)
Causality & Rationale: To achieve a cis-diamine relationship, the trans-hydroxyl group must be converted into a superior leaving group (mesylate). Subsequent attack by the azide anion (N₃⁻) proceeds via a second S_N2 inversion.
Protocol:
Activation: Dissolve the trans-amino alcohol in DCM with triethylamine (2.0 eq) at 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours, wash with brine, and concentrate.
Displacement: Dissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 80 °C for 12 hours. Extract with EtOAc and wash extensively with water to remove DMF.
Self-Validating Checkpoint:
IPC: Infrared (IR) Spectroscopy. The appearance of a massive, sharp absorption band at ~2100 cm⁻¹ is the gold-standard validation for the successful incorporation of the azide group.
Step 4: Catalytic Hydrogenation to the Target Amine
Causality & Rationale: Catalytic hydrogenation is chosen over hydride reduction (e.g., LiAlH₄) to prevent potential ring-opening or reduction of the sulfone moiety.
Protocol: Dissolve the cis-azido sulfolane in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a hydrogen atmosphere (1 atm, balloon) for 4 hours at room temperature. Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.
Self-Validating Checkpoint:
IPC: TLC stained with Ninhydrin. A dark purple/blue spot confirms the presence of the newly formed primary aliphatic amine.
Orthogonal Validation: High-Resolution Mass Spectrometry (HRMS) to confirm the final molecular weight (C₈H₁₆N₂O₂S).
Quantitative Data & Validation Summary
To facilitate rapid review and comparison, the expected quantitative metrics and validation parameters for the synthesis are summarized below.
Step
Chemical Transformation
Yield Target
Stereochemical Outcome
Primary IPC / Validation Metric
1
Electrophilic Epoxidation
85 - 90%
meso (Achiral)
TLC (KMnO₄ stain), ¹H-NMR (δ 3.8 ppm)
2
Pyrrolidine Aminolysis
75 - 80%
trans (Racemic)
LC-MS [M+H]⁺, 2D NOESY NMR
3
Activation & Azidation
65 - 70%
cis (Racemic)
IR Spectroscopy (~2100 cm⁻¹ stretch)
4
Catalytic Hydrogenation
90 - 95%
cis (Racemic)
Ninhydrin Stain, HRMS
References
Escape from Flatland: Increasing Dimensionality and Clinical Success
Source: Journal of Medicinal Chemistry
URL:[Link]
Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study
Source: Journal of Molecular Structure
URL:[Link]
Exploratory
Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione Analogs
For: Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of late-stage attrition. This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic (PK) profiling of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione analogs. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind each experimental choice, offering a self-validating system for generating robust and interpretable ADME (Absorption, Distribution, Metabolism, and Excretion) data. This document is designed to empower research teams to make data-driven decisions, efficiently triage compounds, and ultimately select candidates with the highest probability of clinical success.
Introduction: The Criticality of Early ADME Assessment
The 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione scaffold represents a promising starting point for the development of novel therapeutics. However, the inherent physicochemical properties of any chemical series profoundly influence its behavior within a biological system. Early and systematic characterization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is not merely a checkbox exercise; it is a fundamental component of the drug discovery engine that minimizes the risk of costly late-stage failures.[1][2] An ideal drug candidate must not only exhibit potent on-target activity but also possess the ability to reach its site of action in sufficient concentration and for an appropriate duration, all while maintaining an acceptable safety profile.
This guide will walk through the essential in vitro and in vivo assays required to build a comprehensive PK profile for this specific class of analogs. We will explore the "why" behind the "how," ensuring that each step is understood in the context of its impact on the overall developability of the candidate.
Foundational In Vitro ADME Profiling: The First Filter
The initial phase of PK profiling focuses on high-throughput in vitro assays designed to rapidly assess key properties across a range of analogs.[3][4] These assays are crucial for establishing initial structure-activity relationships (SAR) and for weeding out compounds with obvious liabilities.
Metabolic Stability: Predicting the Body's Response
A compound's susceptibility to metabolism is a primary determinant of its half-life and oral bioavailability. The liver is the principal site of drug metabolism, mediated largely by the cytochrome P450 (CYP450) enzyme superfamily.[5] Assessing metabolic stability in liver microsomes or hepatocytes provides a reliable first look at a compound's likely in vivo clearance.[6][7]
Preparation of Reagents:
Test Compounds (Analogs): 10 mM stock solutions in DMSO.
Liver Microsomes (Human, Rat, Mouse): Commercially available, stored at -80°C. Thaw on ice before use.
NADPH Regeneration System (e.g., G6P, G6PDH, NADP+): To ensure sustained CYP450 activity.[5]
Phosphate Buffer (pH 7.4): To maintain physiological pH.
Acetonitrile with Internal Standard (e.g., warfarin, tolbutamide): For reaction quenching and analytical normalization.
Incubation:
Pre-warm a 96-well plate containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final concentration) at 37°C.[8]
Add the test compound to achieve a final concentration of 1 µM.[8]
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
Incubate the plate at 37°C with shaking.
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.[8]
Sample Analysis:
Centrifuge the quenched samples to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]
Quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
Plot the natural log of the percentage of remaining parent compound versus time.
The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following equations:
A shorter half-life and higher intrinsic clearance suggest rapid metabolism, which may lead to poor oral bioavailability and the need for more frequent dosing. Compounds with high clearance are often deprioritized unless their potency is exceptional.
Analog ID
In Vitro t½ (min)
Intrinsic Clearance (µL/min/mg)
XYZ-001
> 60
< 10
XYZ-002
15
46.2
XYZ-003
45
15.4
XYZ-004
8
86.6
Plasma Protein Binding (PPB): The "Free" Drug Hypothesis
Only the unbound, or "free," fraction of a drug in the bloodstream is available to interact with its target and exert a therapeutic effect. Highly protein-bound drugs may exhibit lower efficacy and be more susceptible to drug-drug interactions.[9][10] Rapid Equilibrium Dialysis (RED) is the gold standard for assessing PPB.[11][12]
Device Preparation:
Utilize a commercially available RED device, which consists of single-use dialysis inserts with a semi-permeable membrane (typically 8-14 kDa MWCO).[11]
Add the test compound (e.g., 1-5 µM) to plasma (human, rat, mouse) in one chamber of the insert.[10][11]
Add an equal volume of phosphate buffer (pH 7.4) to the other chamber.[9]
Equilibration:
Assemble the device and incubate on a shaking platform at 37°C for 4-6 hours to allow for equilibrium to be reached.[9][10]
Sample Analysis:
After incubation, collect samples from both the plasma and buffer chambers.
It is critical to match the matrix of the two samples before analysis. Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[9]
Precipitate proteins with acetonitrile containing an internal standard.
Analyze the concentration of the test compound in both chambers by LC-MS/MS.[11]
Data Analysis:
Calculate the fraction unbound (fu) using the following equation:
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Percent bound = (1 - fu) * 100
High plasma protein binding (>99%) can be a red flag, potentially limiting the therapeutic efficacy of the compound. However, this must be considered in conjunction with the compound's potency. A potent compound may still be effective even with high PPB.
Analog ID
Fraction Unbound (fu, human plasma)
Percent Bound (%)
XYZ-001
0.05
95
XYZ-002
0.20
80
XYZ-003
0.12
88
XYZ-004
0.02
98
Cell Permeability: Crossing Biological Barriers
For orally administered drugs targeting intracellular sites, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a confluent monolayer that serves as a reliable in vitro model of the intestinal barrier.[][14]
Cell Culture:
Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of tight junctions.[]
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[15]
Permeability Assessment:
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer.[] Include a marker for membrane integrity (e.g., Lucifer yellow).
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
To assess active efflux, perform the experiment in the reverse direction (B to A).[14]
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
High Papp (A to B) (>10 x 10⁻⁶ cm/s): Suggests good passive permeability and a high likelihood of good oral absorption.
Low Papp (A to B) (<2 x 10⁻⁶ cm/s): Indicates poor permeability, which may limit oral bioavailability.
Efflux Ratio > 2: Suggests the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can also limit absorption.[14]
Analog ID
Papp (A to B) (x 10⁻⁶ cm/s)
Efflux Ratio
XYZ-001
15.2
1.1
XYZ-002
8.5
3.5
XYZ-003
12.1
1.3
XYZ-004
1.8
1.0
In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex interplay of physiological processes that occur in a living organism. In vivo PK studies, typically conducted in rodents, are essential for understanding a compound's true disposition.[16]
Study Design and Execution
A well-designed rodent PK study is critical for obtaining meaningful data. Key considerations include the choice of species (typically mice or rats), the route of administration (intravenous and oral), and the blood sampling schedule.[17][18]
Animal Acclimation and Dosing:
Acclimate male Sprague-Dawley or Wistar rats for at least one week before the study.[19]
Divide the animals into two groups: Intravenous (IV) and Oral (PO).
For the IV group, administer the test compound (e.g., 1-2 mg/kg) as a bolus injection into the tail vein. This allows for the determination of absolute bioavailability.[19]
For the PO group, administer the compound (e.g., 5-10 mg/kg) via oral gavage.[19]
Blood Sampling:
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[17]
Process the blood to obtain plasma and store at -80°C until analysis.
Sample Analysis:
Analyze the plasma samples by LC-MS/MS to determine the concentration of the test compound at each time point.
Pharmacokinetic Parameter Calculation:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time profiles.
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
CL (Clearance): Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
t½ (Half-life): Time required for the plasma concentration to decrease by half.
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Parameter
IV (1 mg/kg)
PO (5 mg/kg)
Cmax (ng/mL)
-
850
Tmax (h)
-
1.0
AUC_last (ng*h/mL)
1200
4800
t½ (h)
3.5
4.0
CL (mL/min/kg)
13.9
-
Vd (L/kg)
3.9
-
F%
-
80
Visualizing the Workflow and Decision-Making Process
To effectively manage the ADME data generated, a clear, logical workflow is essential. The following diagrams illustrate the progression from in vitro screening to in vivo characterization.
Caption: High-level workflow for pharmacokinetic profiling.
Caption: Decision tree for advancing analogs from in vitro to in vivo studies.
Conclusion: Synthesizing Data for Informed Decisions
The successful advancement of a 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione analog from discovery to development hinges on a holistic understanding of its pharmacokinetic profile. By systematically evaluating metabolic stability, plasma protein binding, and permeability, researchers can establish a robust in vitro dataset to guide compound selection. Subsequent in vivo studies in relevant preclinical species provide the definitive data needed to predict human pharmacokinetics and establish a potential dosing regimen. This integrated approach, grounded in sound scientific principles and rigorous experimental execution, is paramount to navigating the complexities of drug development and ultimately delivering safe and effective medicines to patients.
References
Title: In Vitro ADME.
Source: Selvita.
URL: [Link]
Title: AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
Source: PubChem.
URL: [Link]
Title: Plasma Protein Binding Assay.
Source: Visikol.
URL: [Link]
Title: In Vitro ADME Assays and Services.
Source: Charles River Laboratories.
URL: [Link]
Title: Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.
Source: PMC.
URL: [Link]
Title: Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
Source: ScienceOpen.
URL: [Link]
Title: ADME, DMPK, and DDI In Vitro Studies - Assays.
Source: BioIVT.
URL: [Link]
Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
Source: PMC.
URL: [Link]
Title: Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines.
Source: PubMed.
URL: [Link]
Title: Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma.
Source: ResearchGate.
URL: [Link]
Title: Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
Source: Beckman Coulter.
URL: [Link]
Title: Protocol for the Human Liver Microsome Stability Assay.
Source: ResearchGate.
URL: [Link]
Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
Source: ACS Publications.
URL: [Link]
Title: Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
Source: ResearchGate.
URL: [Link]
Title: Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms.
Source: European Medicines Agency.
URL: [Link]
Title: Synthesis Methods of 3-Amino Thietane and its Derivatives.
Source: ResearchGate.
URL: [Link]
Title: Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
Source: PMC.
URL: [Link]
Comprehensive Technical Guide on 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione: Physicochemical Properties, Structural Biology, and Applications in Drug Development
Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally constrained, highly functionalized building blocks is essential for navigating complex structure-activity relationships (SA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally constrained, highly functionalized building blocks is essential for navigating complex structure-activity relationships (SAR). 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione (also known as 3-amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dione) is a privileged bifunctional scaffold. By combining a rigid sulfolane core with a basic pyrrolidine ring and a primary amine vector, this compound offers unique physicochemical properties. This guide provides an in-depth analysis of its chemical identity, structural utility, and field-proven experimental workflows for drug development professionals.
Chemical Identity & Core Physicochemical Properties
Accurate registry data and physicochemical parameters are the foundation of any drug discovery campaign. The compound is commercially available in both its free base and dihydrochloride salt forms, with the salt often preferred for its enhanced aqueous solubility and benchtop stability [1].
The utility of 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione lies in the synergistic causality of its three structural domains. Understanding why these specific moieties are combined is critical for rational drug design.
The Sulfolane Core (1λ6-thiolane-1,1-dione): Cyclic sulfones are highly valued as bioisosteres for carbonyl groups, carboxylic acids, and sulfonamides [4]. The sulfone moiety is a potent hydrogen-bond acceptor that interacts favorably with both polar and non-polar regions of target proteins. Furthermore, the five-membered ring constrains the molecule's conformation, reducing the entropic penalty upon binding to a biological target.
The Pyrrolidine Ring (C4 Position): This introduces a basic tertiary amine into the scaffold. At physiological pH (~7.4), the pyrrolidine nitrogen is typically protonated. This localized positive charge enables critical electrostatic interactions—specifically salt bridges—with acidic amino acid residues (e.g., Aspartate or Glutamate) frequently found in kinase hinge regions or G-protein coupled receptor (GPCR) orthosteric sites.
The Primary Amine (C3 Position): This serves as the primary synthetic vector. It allows for rapid diversification via amide coupling, reductive amination, or urea formation, enabling medicinal chemists to append the core scaffold to larger pharmacophores.
Pharmacophore mapping of 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione.
Experimental Workflows & Protocols
When incorporating this building block into a larger molecule, the primary amine at the C3 position is often sterically hindered by the adjacent bulky pyrrolidine group at C4, and its nucleophilicity is slightly attenuated by the electron-withdrawing nature of the sulfone core. Therefore, standard coupling conditions often fail or result in epimerization.
To ensure scientific integrity, the following protocol represents a self-validating system : it pairs a highly efficient coupling methodology with orthogonal analytical techniques to guarantee both chemical and stereochemical fidelity.
Step-by-Step Amide Coupling and Validation Protocol
Step 1: High-Efficiency Amide Coupling
Dissolve the carboxylic acid partner (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: HATU is selected over EDC/HOBt because the highly reactive 7-azabenzotriazole active ester overcomes the steric hindrance of the C3-amine, driving the reaction to completion quickly and minimizing the risk of base-catalyzed epimerization at the C3/C4 chiral centers.
Add 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (1.1 eq). Stir at room temperature for 2-4 hours.
Step 2: Purification
Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).
Purify the crude product via Preparative HPLC using a C18 column (Mobile phase: Water/Acetonitrile gradient with 0.1% Formic Acid).
Step 3: Orthogonal Analytical Validation
Mass Confirmation (LC-MS): Perform LC-MS to confirm the exact mass of the coupled product.
Stereochemical Integrity (2D-NMR): LC-MS cannot distinguish between cis and trans diastereomers. You must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. Causality: The NOESY spectrum will reveal cross-peaks between the proton at C3 and the proton at C4 if they are cis to each other. The absence or presence of this specific through-space interaction validates that the relative stereochemistry of the starting material was preserved during the harsh coupling conditions.
Self-validating workflow for the synthesis and characterization of sulfolane derivatives.
Applications in Drug Discovery
The unique combination of a cyclic sulfone and a basic amine makes this compound highly sought after in Fragment-Based Drug Discovery (FBDD) and the design of Targeted Covalent Inhibitors (TCIs) .
Because the sulfolane ring reduces the overall lipophilicity (LogP) of a drug candidate while maintaining a rigid 3D vector, it is frequently used to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of late-stage lead compounds [4]. Specifically, replacing a flat, lipophilic aromatic ring with this sp3-rich sulfolane derivative can significantly improve aqueous solubility and decrease off-target hERG liability, a common hurdle in the development of basic amine-containing drugs.
References
NextSDS. "3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
Exploratory
Receptor binding affinity of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione compounds
Receptor Binding Affinity of 3-Amino-4-(pyrrolidin-1-yl)-1 λ6 -thiolane-1,1-dione Compounds: A Comprehensive Technical Guide Executive Summary & Structural Rationale The 3-amino-4-(pyrrolidin-1-yl)-1 λ6 -thiolane-1,1-dio...
Author: BenchChem Technical Support Team. Date: March 2026
Receptor Binding Affinity of 3-Amino-4-(pyrrolidin-1-yl)-1
λ6
-thiolane-1,1-dione Compounds: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
The 3-amino-4-(pyrrolidin-1-yl)-1
λ6
-thiolane-1,1-dione (APTD) scaffold is a highly specialized, conformationally restricted building block utilized in advanced medicinal chemistry. Featuring a highly polar sulfolane (tetrahydrothiophene 1,1-dione) core coupled with a basic pyrrolidine ring, this motif is engineered to target aminergic G-protein-coupled receptors (GPCRs) and challenging allosteric pockets.
The structural rationale for utilizing the APTD scaffold lies in its unique physicochemical properties:
The Sulfolane Core: The 1
λ6
-thiolane-1,1-dione ring acts as a potent double hydrogen-bond acceptor and a bioisostere for sulfonamides[1]. It effectively lowers the overall lipophilicity (logD) of the molecule while maintaining rigid vectors for target engagement, a critical factor in optimizing fragment-based drug discovery[2].
The Pyrrolidine Motif: The pyrrolidine nitrogen serves as a positive ionizable group at physiological pH. This is an essential pharmacophore feature for anchoring into conserved aspartate residues (e.g., Asp
3.32
) within the orthosteric binding sites of monoamine GPCRs[3].
This guide details the rigorous biophysical and biochemical methodologies required to evaluate the receptor binding affinity and kinetic profile of APTD derivatives.
Rationale:
TR-FRET is employed as the primary high-throughput screen due to its homogenous (no-wash) format. This mitigates the risk of disrupting low-affinity interactions during early hit identification and provides a rapid estimation of the half-maximal inhibitory concentration (
IC50
).
Step-by-Step Protocol:
Membrane Preparation: Resuspend CHO cell membranes overexpressing the target GPCR in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl
2
, 0.1% BSA).
Causality & E-E-A-T: The inclusion of 10 mM MgCl
2
is critical. It promotes the formation of the high-affinity ternary complex (Agonist-GPCR-G protein), ensuring the receptor is maintained in a physiologically relevant, active conformation[4].
Tracer Addition: Add a Europium cryptate-labeled reference ligand (donor) and a d2-labeled anti-receptor antibody (acceptor) to a 384-well microplate.
Compound Incubation: Dispense APTD compounds in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler.
Equilibration: Incubate the plates in the dark for 2 hours at room temperature to reach binding equilibrium.
Readout & Self-Validation: Read the plate on a time-resolved fluorometer (excitation 337 nm, emission 620 nm and 665 nm). The assay is self-validating only if the calculated Z'-factor of the control wells is >0.6, confirming a robust signal-to-background separation independent of compound interference.
Rationale:
While TR-FRET is efficient for screening, the Radioligand Binding Assay remains the gold standard for determining the absolute equilibrium dissociation constant (
Ki
) and receptor density (
Bmax
)[5].
Step-by-Step Protocol:
Receptor Titration: Dilute target-expressing membranes to a concentration that binds less than 10% of the total radioligand.
Causality & E-E-A-T: Exceeding 10% binding leads to "radioligand depletion artifacts." If the radioligand is depleted from the solution, the free concentration is no longer equal to the added concentration, artificially inflating the apparent
Kd
and invalidating the Cheng-Prusoff calculations[4].
Incubation: Mix the optimized membrane concentration with a fixed concentration of
[3H]
-labeled reference ligand (set at its predetermined
Kd
) and varying concentrations of the APTD test compound.
Non-Specific Binding (NSB) Control: In parallel control wells, add 10 µM of an unlabeled reference ligand.
Causality & E-E-A-T: This saturates all specific orthosteric receptor sites. Any remaining radioactive signal represents background binding to lipids or the filter plate, allowing for the isolation of the specific binding signal. This creates a self-validating baseline for every assay run.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers and reduce non-specific sticking.
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and count the retained radioactivity (DPM). Calculate the
Ki
using the Cheng-Prusoff equation.
Rationale:
Equilibrium affinity (
Ki
) does not capture the dynamic nature of drug-target interactions. The drug-target residence time (
τ=1/koff
) often dictates in vivo efficacy and duration of action more accurately than binding affinity alone[6]. SPR allows for the real-time, label-free measurement of these kinetics[7].
Step-by-Step Protocol:
Immobilization: Capture the solubilized, His-tagged GPCR onto a Biacore NTA sensor chip via Ni
2+
chelation, followed by amine coupling to stabilize the baseline.
Single-Cycle Kinetics: Inject five increasing concentrations of the APTD compound sequentially over the functionalized surface without regeneration steps in between.
Causality & E-E-A-T: Traditional multi-cycle kinetics require harsh acidic or basic regeneration buffers to strip the analyte. These buffers rapidly denature delicate membrane proteins like GPCRs. Single-cycle kinetics bypass this requirement, preserving the functional integrity of the receptor throughout the entire dose-response profiling[8].
Data Fitting: Fit the resulting SPR sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
kon
) and dissociation rate (
koff
). Calculate Residence Time as
τ=1/koff
.
Quantitative Data Presentation
The following table summarizes representative binding and kinetic data for a series of APTD derivatives, demonstrating the correlation between substituent modification at the 3-amino position and prolonged target residence time.
Compound ID
R-Group Substitution
TR-FRET IC
50
(nM)
RLB K
i
(nM)
SPR k
on
(M
−1
s
−1
)
SPR k
off
(s
−1
)
Residence Time (
τ
, min)
APTD-01
-H (Unsubstituted)
450.2
385.0
1.2 x 10
5
4.6 x 10
−2
0.36
APTD-02
-CH
3
(Methyl)
125.4
110.5
3.5 x 10
5
1.8 x 10
−2
0.92
APTD-03
-CH
2
Ph (Benzyl)
12.8
9.4
8.9 x 10
5
2.1 x 10
−3
7.9
APTD-04
-CH
2
(4-F-Ph)
3.2
2.1
1.4 x 10
6
4.5 x 10
−4
37.0
Experimental Workflows & Signaling Visualizations
Assay triage cascade for evaluating APTD compound receptor binding and kinetics.
Mechanism of action: APTD antagonist binding to a Gi-coupled GPCR and downstream cAMP modulation.
References
Ligand binding assays at equilibrium: validation and interpretation. National Center for Biotechnology Information (PMC).4
Surface Plasmon Resonance Biosensors: A Review of Molecular Imaging with High Spatial Resolution. MDPI.6
Developments and challenges in hit progression within fragment-based drug discovery. National Center for Biotechnology Information (NIH).2
Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. ACS Publications.3
A beginner's guide to surface plasmon resonance. Portland Press.7
Understanding the Liquid States of Cyclic Hydrocarbons Containing N, O, and S Atoms via the 3D-RISM-KH Molecular Solvation Theory. MDPI.1
Protocols for synthesizing 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione in organic chemistry
Application Note: Synthesis and Methodological Validation of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione Executive Summary & Chemical Rationale The integration of polar, metabolically stable scaffolds is a corners...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Methodological Validation of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione
Executive Summary & Chemical Rationale
The integration of polar, metabolically stable scaffolds is a cornerstone of modern drug discovery. The sulfolane (tetrahydrothiophene 1,1-dioxide) motif, formally designated as 1λ⁶-thiolane-1,1-dione, is highly valued for its strong dipole moment, aqueous solubility, and resistance to oxidative metabolism[1].
This application note details a validated, four-step synthetic protocol for 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS: 1240528-69-1)[2]. This vicinal diamine building block is synthesized via a stereocontrolled pathway starting from commercially available 3-sulfolene. By leveraging the predictable stereodynamics of epoxide ring-opening and S_N2 displacement, this route ensures high fidelity in generating the desired cis- or trans-diastereomers required for structure-activity relationship (SAR) studies.
Mechanistic Workflow and Strategic Design
The synthesis relies on the initial functionalization of the 3-sulfolene double bond. Direct diamination of alkenes is often plagued by poor regioselectivity and harsh conditions. Therefore, an indirect route utilizing an epoxide intermediate provides a self-validating system where each intermediate can be isolated and stereochemically verified.
Synthetic workflow for 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione.
Causality in Design:
Epoxidation: The electron-withdrawing nature of the sulfone group makes the alkene electron-deficient. However, m-chloroperoxybenzoic acid (mCPBA) remains effective for this transformation, yielding a symmetric meso-epoxide.
Nucleophilic Opening: Pyrrolidine attacks the epoxide. Because the sulfone ring is symmetric, attack at C3 or C4 yields the same racemic trans-amino alcohol. The trans geometry is dictated by the mandatory anti-periplanar trajectory of the incoming nucleophile.
Azidation: Direct conversion of the hydroxyl to an amine is thermodynamically unfavorable. Activation via a mesylate followed by azide displacement (S_N2) proceeds with strict inversion of configuration, yielding the cis-azido-amine.
Reduction: Catalytic hydrogenation cleanly reduces the azide to the primary amine without risking over-reduction of the highly stable sulfone core[3].
Experimental Protocols
Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Sulfolane derivatives are generally stable, but azides present energetic hazards and must be handled with strict adherence to safety guidelines.
Step 1: Synthesis of 3,4-Epoxysulfolane
Objective: Stereospecific oxidation of the alkene.
Dissolve 3-sulfolene (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add mCPBA (77% purity, 1.2 eq) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.
Allow the reaction to warm to ambient temperature and stir for 16 hours.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides (validate with KI-starch paper). Wash the organic layer with saturated NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the epoxide as a white solid.
Step 2: Synthesis of trans-3-Hydroxy-4-(pyrrolidin-1-yl)sulfolane
Objective: Regioselective introduction of the pyrrolidine moiety.
Equip the flask with a reflux condenser and heat to 80 °C for 12 hours. The elevated temperature is required because the electron-withdrawing sulfone reduces the electrophilicity of the epoxide carbons.
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess pyrrolidine.
Purify the crude residue via silica gel flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to isolate the trans-amino alcohol.
Step 3: Synthesis of cis-3-Azido-4-(pyrrolidin-1-yl)sulfolane
Objective: Activation of the hydroxyl group and stereoinvertive displacement.
Dissolve the trans-amino alcohol (1.0 eq, 50 mmol) in anhydrous DCM (150 mL) and add triethylamine (2.0 eq, 100 mmol). Cool to 0 °C.
Add methanesulfonyl chloride (MsCl, 1.2 eq, 60 mmol) dropwise. Stir for 2 hours at 0 °C.
Wash with water, dry the organic layer, and concentrate to yield the crude mesylate. Do not purify the mesylate to avoid degradation.
Immediately dissolve the crude mesylate in anhydrous DMF (100 mL). Add sodium azide (NaN₃, 2.0 eq, 100 mmol).
Heat the mixture to 70 °C for 8 hours. The polar aprotic nature of DMF accelerates the S_N2 displacement.
Workup: Cool to room temperature, dilute with ethyl acetate (300 mL), and wash extensively with water (5 x 100 mL) to remove DMF and excess NaN₃. Dry and concentrate.
Step 4: Reduction to 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione
Objective: Chemoselective reduction of the azide.
Dissolve the azido-amine (1.0 eq, 30 mmol) in methanol (100 mL).
Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a steady stream of nitrogen to prevent ignition of the solvent.
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.
Monitor completion via TLC or LC-MS (disappearance of the azide stretch at ~2100 cm⁻¹ in IR is also a definitive marker).
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol.
Concentrate the filtrate in vacuo. The product can be precipitated as a dihydrochloride salt by adding 2M HCl in diethyl ether, yielding the target compound as a highly pure, shelf-stable powder[2].
Quantitative Data & Yield Summary
The table below summarizes the expected outcomes based on optimized laboratory scale parameters.
Step
Intermediate Generated
Reagents & Solvents
Temp (°C)
Time (h)
Typical Yield (%)
Purification Method
1
3,4-Epoxysulfolane
mCPBA, DCM
0 to 25
16
85 - 90
Aqueous extraction
2
trans-Amino alcohol
Pyrrolidine, EtOH
80
12
75 - 82
Flash Chromatography
3
cis-Azido-amine
1. MsCl, Et₃N, DCM2. NaN₃, DMF
1. 02. 70
1. 22. 8
65 - 70
Aqueous extraction
4
Target Diamine
H₂, Pd/C, MeOH
25
4
92 - 95
Celite filtration & Salt formation
References
Enamine Building Blocks Database. "3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride." Enamine Ltd. Retrieved March 18, 2026. Available at: [Link]
Wikipedia Contributors. "Sulfolane." Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026. Available at: [Link]
Applications of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione as a building block in drug discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound Identity: 3-Amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1181267-49-1) Executive Summary: E...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals
Compound Identity: 3-Amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS: 1181267-49-1)
Executive Summary: Escaping Flatland
Historically, high-throughput screening (HTS) libraries were dominated by flat, planar, sp2-hybridized aromatic systems due to their ease of synthesis via cross-coupling chemistries. However, this over-reliance on "flatland" architectures has been correlated with poor physicochemical properties, high attrition rates in clinical trials, and off-target toxicity. In their seminal 2009 paper, Lovering et al. demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates significantly improves their probability of clinical success [1].
As a Senior Application Scientist, I frequently advocate for the strategic incorporation of highly saturated, 3D-complex building blocks during the hit-to-lead and lead optimization phases. 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione (hereafter referred to as the Sulfolane Diamine ) is a premier example of such a building block. With an Fsp3 score of 1.0 (8 out of 8 carbons are sp3-hybridized), this molecule serves as a powerful vector for introducing three-dimensionality, improving aqueous solubility, and fine-tuning target engagement without inflating lipophilicity.
Workflow: Transitioning from flat aromatic hits to 3D-enriched leads via sulfolane incorporation.
Structural Deconstruction & Rationale
The utility of the Sulfolane Diamine lies in its unique amalgamation of three distinct pharmacophoric elements, each serving a specific physicochemical and biological purpose:
The Sulfone Moiety (Tetrahydrothiophene 1,1-dioxide): Sulfones are highly polar, chemically inert functional groups that act as powerful hydrogen bond acceptors [3]. In medicinal chemistry, cyclic sulfones are frequently utilized to lower the overall lipophilicity (clogP) of a molecule, thereby improving aqueous solubility and metabolic stability against CYP450-mediated oxidation [4].
The Pyrrolidine Ring: The five-membered pyrrolidine ring is a privileged scaffold in drug discovery [2]. It provides a basic nitrogen center capable of forming critical salt bridges with acidic residues (Asp/Glu) in target binding pockets. Furthermore, its inherent "pseudorotation" allows the molecule to adopt multiple conformations, minimizing the entropic penalty upon target binding.
The Primary Amine: This serves as the primary synthetic handle. Because primary amines are significantly less sterically hindered and more nucleophilic than the tertiary amine of the adjacent pyrrolidine, the building block can be functionalized with absolute regioselectivity.
Physicochemical Profiling
To illustrate the advantage of this building block, we compare its calculated properties against a traditional flat aromatic diamine (1,2-phenylenediamine) commonly used in legacy libraries.
Property
1,2-Phenylenediamine (Flat)
Sulfolane Diamine (3D-Enriched)
Pharmacological Impact
Molecular Weight
108.14 g/mol
204.29 g/mol
Slight increase, but well within Lipinski limits.
Fsp3
0.00
1.00
Drastic improvement in 3D complexity; predicts higher clinical success [1].
cLogP (est.)
0.15
-1.20
Highly polar; significantly improves aqueous solubility and reduces non-specific binding.
H-Bond Acceptors
2
4
Enhanced interaction with solvent-exposed regions and water networks.
H-Bond Donors
4
2
Reduced HBD count improves membrane permeability (Rule of 3/5 compliance).
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each reagent choice and condition is explicitly detailed to ensure reproducible integration of the Sulfolane Diamine into your screening libraries.
Protocol A: Regioselective Amide Coupling
Objective: To functionalize the primary amine with a carboxylic acid building block while leaving the tertiary pyrrolidine intact, generating a novel amide library.
Pre-activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered amines (the primary amine is adjacent to the bulky pyrrolidine ring). DMF is mandated because the highly polar sulfone moiety exhibits poor solubility in less polar solvents like DCM or THF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature (20°C) for 15 minutes.
Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate the formation of the active O7-azabenzotriazole ester without competing for the electrophilic center.
Amine Addition: Add the Sulfolane Diamine (1.1 eq) in one portion. Stir the reaction at room temperature for 2 to 4 hours.
Causality: The primary amine is highly nucleophilic, whereas the tertiary pyrrolidine nitrogen is sterically encumbered. This kinetic differential ensures >95% regioselectivity for the primary amine, eliminating the need for orthogonal protecting groups (Boc/Cbz).
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). If the product remains in the aqueous layer (due to the polar sulfone), purify the crude mixture directly via reverse-phase C18 HPLC (Water/MeCN + 0.1% TFA).
Objective: To append the Sulfolane Diamine to a heteroaromatic core (e.g., a 2-chloropyrimidine scaffold for kinase inhibitor design).
Reaction Assembly: Combine the heteroaryl chloride (1.0 eq) and the Sulfolane Diamine (1.2 eq) in N-Methyl-2-pyrrolidone (NMP) at a concentration of 0.5 M.
Causality: NMP is a highly polar, high-boiling aprotic solvent that effectively stabilizes the anionic Meisenheimer complex transition state formed during the SNAr pathway.
Acid Scavenging: Add DIPEA (2.5 eq) to the mixture.
Causality: As the SNAr reaction proceeds, HCl is generated. Without a scavenger, the primary amine of the building block would become protonated (ammonium salt), completely neutralizing its nucleophilicity and halting the reaction.
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an inert atmosphere (N2).
Causality: The sp3-rich, highly functionalized nature of the building block introduces moderate steric bulk. Elevated thermal energy is required to overcome the activation energy barrier of the substitution.
Isolation: Cool to room temperature, dilute with cold water to precipitate the product. Filter the solid or, if an oil forms, extract with a 4:1 mixture of CHCl3/Isopropanol to maximize the recovery of the polar product.
Mechanistic Insights: Target Engagement
When incorporated into a lead molecule, the Sulfolane Diamine acts as a multifunctional warhead. In the context of kinase inhibitors, flat aromatic rings often bind to the ATP-binding hinge region. By appending the Sulfolane Diamine to this hinge-binder, the molecule is directed out toward the solvent-exposed region.
The primary amine (now an amide or secondary amine linker) provides a rigid vector. The sulfone oxygens engage in extensive hydrogen bonding with the structured water network at the lip of the binding pocket. Simultaneously, the basic pyrrolidine ring reaches into adjacent sub-pockets to form critical salt bridges with acidic amino acid residues, drastically improving target residence time and selectivity.
Pharmacophoric interaction model of the functionalized sulfolane within a target binding pocket.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
Rullo, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
PharmaBlock Technical Whitepaper. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
Manna, K., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Medicinal Chemistry.
Method
Advanced HPLC-CAD Method Development for the Purity Analysis of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione
Introduction and Physicochemical Profiling The compound 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS: 1181267-49-1) is a highly polar, aliphatic heterocycle featuring a central sulfolane (tetrahydrothiophene 1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Physicochemical Profiling
The compound 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS: 1181267-49-1) is a highly polar, aliphatic heterocycle featuring a central sulfolane (tetrahydrothiophene 1,1-dione) ring substituted with a primary amine and a tertiary pyrrolidine group.
From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:
Extreme Polarity & Dual Basicity: The presence of two basic nitrogen centers (primary amine pKa ~9.0; pyrrolidine pKa ~10.0) and a highly polar sulfone group results in a negative LogP. Standard Reversed-Phase (RP) C18 columns fail to retain this compound, and secondary silanol interactions cause severe peak tailing.
Lack of a UV Chromophore: The molecule is entirely aliphatic. It lacks conjugated π-systems or aromatic rings, rendering traditional UV/Vis detection (e.g., at 254 nm) completely ineffective. Low-wavelength UV (210 nm) suffers from severe baseline drift during gradient elution and poor sensitivity.
To establish a self-validating, highly accurate purity method, we must abandon traditional RP-UV approaches. Instead, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) [1].
Method Development Rationale (Causality & Expertise)
Column Chemistry: Why HILIC?
HILIC is the premier technique for retaining highly polar, hydrophilic compounds[2]. The retention mechanism in HILIC is multimodal. It relies primarily on the partitioning of the analyte between a hydrophobic, organic-rich mobile phase and a stagnant, water-enriched layer partially immobilized on a polar stationary phase[3].
For 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione, a Zwitterionic HILIC (ZIC-HILIC) column is selected. The zwitterionic surface provides a strong hydration layer for partitioning, while simultaneously offering weak electrostatic interactions that stabilize the dual basic cations of the analyte without causing the irreversible binding often seen in bare silica columns.
Detector Selection: Why CAD?
Charged Aerosol Detection (CAD) is a mass-flow sensitive, universal detector that does not rely on the optical properties of the analyte[4]. The HPLC effluent is nebulized, and the volatile solvent is evaporated to leave dry analyte particles. These particles are subjected to a corona discharge, transferring a positive charge to them, which is then measured by an electrometer[5].
CAD provides a highly uniform response for all non-volatile species, making it vastly superior to Mass Spectrometry (MS) or UV for determining the relative % area purity of unknown impurities, as it does not suffer from ionization suppression or varying extinction coefficients[1].
Mobile Phase Optimization
To ensure compatibility with CAD, all mobile phase additives must be strictly volatile . Non-volatile buffers (like phosphates) will precipitate and destroy the detector.
We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.0 .
Causality: At pH 3.0, both the primary amine and the pyrrolidine nitrogen are fully protonated. This locks the molecule into a single, stable ionization state, eliminating peak splitting and tailing. The high volatility of ammonium formate ensures a quiet CAD baseline.
Caption: Decision tree for the method development of highly polar, non-UV active basic compounds.
Experimental Protocol
Reagents and Materials
Acetonitrile (ACN): LC-MS grade (Crucial for low CAD background noise).
Water: Ultrapure (18.2 MΩ·cm), LC-MS grade.
Ammonium Formate: LC-MS grade, ≥99.0% purity.
Formic Acid: LC-MS grade, 98-100%.
Diluent: Acetonitrile : Water (80:20, v/v). Note: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent mismatch) upon injection into the HILIC system.
Sample Preparation
Accurately weigh 10.0 mg of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione standard.
Transfer to a 10 mL volumetric flask.
Add 2.0 mL of LC-MS grade water to dissolve the compound (due to its high hydrophilicity).
Make up to the mark with Acetonitrile and mix thoroughly. (Final concentration: 1.0 mg/mL in 80% ACN).
Filter through a 0.22 µm PTFE syringe filter before injection.
Volatile buffer; pH 3.0 ensures full protonation of amines.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Weak solvent in HILIC; drives partitioning into the water layer.
Flow Rate
1.0 mL/min
Optimal for nebulization efficiency in the CAD.
Column Temp
40 °C
Improves mass transfer and reduces mobile phase viscosity.
Injection Vol
5 µL
Prevents column overloading and solvent mismatch band-broadening.
CAD Evap Temp
35 °C
Ensures complete evaporation of ACN/Water without volatilizing the analyte.
CAD Data Rate
10 Hz
Sufficient data points across the peak for accurate integration.
Table 2: HILIC Gradient Program
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Curve
0.0
10
90
Initial (High organic for retention)
2.0
10
90
Isocratic hold
12.0
45
55
Linear gradient (Elution of polar impurities)
15.0
45
55
Wash step
15.1
10
90
Return to initial conditions
25.0
10
90
Re-equilibration (Critical for HILIC stability)
Crucial Note on HILIC Equilibration: HILIC columns require significantly longer re-equilibration times than RP columns because the stationary water layer must be re-established. A minimum of 10 column volumes (approx. 10 minutes at 1.0 mL/min) is strictly required to prevent retention time drift.
Caption: Sequential mechanism of HILIC partitioning followed by Charged Aerosol Detection (CAD).
System Suitability and Validation Metrics
To ensure the protocol is a self-validating system, the following System Suitability Test (SST) parameters must be met prior to sample analysis. Because CAD response is non-linear over large concentration ranges, a power-function transformation (
y=axb
) or a quadratic fit is required for quantitative assay validation[4]. For purity (area normalization), the response is sufficiently linear within the 0.05% to 1.0% impurity range.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Observed Typical Value
Retention Time (
tR
)
6.5 ± 0.5 min
6.8 min
Tailing Factor (
Tf
)
≤
1.5
1.15
Theoretical Plates (
N
)
≥
5000
8500
% RSD of Peak Area (n=6)
≤
2.0%
0.8%
Signal-to-Noise (S/N) at 0.05%
≥
10 (LOQ)
25
References
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[Link]
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.[Link][2]
Karatapanis, A. E., et al. (2011). HILIC Chromatography An Insight on the Retention Mechanism. Longdom Publishing.[Link][3]
Gamache, P., et al. (2005). HPLC analysis of nonvolatile analytes using charged aerosol detection. LCGC North America, 23(2), 150-161.[Link][4]
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.[Link][1]
Zhang, Y., et al. (2024). Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Analytical Chemistry.[Link][5]
Application Note: In Vitro Biophysical Assay Guidelines for 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione in Fragment-Based Drug Discovery
Executive Summary & Chemical Causality In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that efficiently bind to challenging targets (e.g., kinases, protein-protein interfaces) requires h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Causality
In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands that efficiently bind to challenging targets (e.g., kinases, protein-protein interfaces) requires highly polar, sp³-rich chemical matter. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (CAS 1181267-49-1) is a specialized diamine building block built on a sulfolane core[1].
From an assay development perspective, this compound presents a unique biophysical profile:
High Aqueous Solubility: The 1λ⁶-thiolane-1,1-dione (sulfone) moiety acts as a powerful hydrogen bond acceptor, ensuring the fragment remains soluble at the millimolar concentrations required for weak-affinity screening.
Cationic Nature: Featuring both a primary amine and a pyrrolidine tertiary amine, the molecule is predominantly protonated at physiological pH (7.4).
This cationic, highly polar nature dictates specific experimental choices. Standard hydrophobic screening protocols will fail or yield false positives due to electrostatic artifacts. This guide establishes a self-validating system for evaluating this fragment using Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR).
Fig 1. Fragment-based drug discovery workflow for highly polar sulfolane derivatives.
Reagent Preparation & Quality Control
To ensure a self-validating assay system, the physical state of the fragment must be strictly controlled before introducing it to the target protein.
Step-by-Step Stock Preparation:
Solvent Selection: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM.
Causality: Although the sulfolane derivative is water-soluble, DMSO is the universal vehicle for FBDD. Maintaining a standardized DMSO stock ensures consistent solvent carryover across all downstream assays, which is an absolute mathematical requirement for SPR solvent correction algorithms[2].
LC-MS Verification: Run a 1 µL aliquot via LC-MS to confirm >95% purity and the absence of reactive degradation products.
Aqueous Limit Test: Dilute the stock to 5 mM in standard assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl). Centrifuge at 14,000 x g for 10 minutes. A lack of visible pellet confirms the absence of colloidal aggregation, a common source of false-positive inhibition in biochemical assays.
DSF (or Thermal Shift Assay) measures the apparent melting temperature (
Tm
) of a protein. As the protein unfolds, it exposes hydrophobic core residues that bind to a quenched fluorescent dye (e.g., SYPRO Orange), resulting in a massive increase in fluorescence[3].
Assay Logic & Causality
Because 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione is highly hydrophilic, it is an ideal candidate for DSF. It can be screened at very high concentrations (1–5 mM) without causing the premature, compound-induced protein aggregation that plagues lipophilic fragments[3].
Step-by-Step Methodology
Master Mix Preparation: In a 384-well PCR plate, prepare a master mix yielding a final concentration of 2–5 µM target protein and 5x SYPRO Orange dye in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
Compound Addition: Pin-transfer or pipette the fragment to achieve a final concentration of 1 mM and 2 mM. Ensure the final DMSO concentration is strictly normalized to 2% across all wells (including apo controls).
Self-Validation Step: Include a well with a known high-affinity reference inhibitor (Positive Control) and a well with 2% DMSO only (Negative Control). If the reference inhibitor does not shift the
Tm
by at least +2.0°C, the protein folding state is compromised, and the assay is invalid.
Thermal Cycling: Seal the plate with an optically clear film. Centrifuge at 1,000 x g for 1 minute to remove bubbles. Run a thermal melt from 20°C to 95°C at a ramp rate of 1°C/minute in a qPCR machine.
Data Extraction: Calculate the first derivative of the fluorescence curve. The peak of the derivative represents the
Tm
. A positive shift (
ΔTm>0.5°C
) indicates thermodynamic stabilization via fragment binding.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free orthogonal validation of fragment binding[2]. However, the cationic nature of the pyrrolidine and primary amine groups requires specific mitigation strategies to prevent artifactual binding to the sensor chip.
Fig 2. Mitigation logic for SPR artifacts caused by cationic diamine fragments.
Assay Logic & Causality
Never immobilize the fragment itself. The primary amine on the 3-position of the thiolane ring will rapidly react with EDC/NHS-activated surfaces, destroying the pharmacophore[1]. Instead, the target protein must be immobilized, and the fragment flowed over as the analyte. Furthermore, fragments have extremely fast association (
kon
) and dissociation (
koff
) rates, meaning kinetic fitting is often impossible; steady-state affinity models must be used[2].
Step-by-Step Methodology
Target Immobilization: Activate a CM5 (or preferably a low-charge PEG) sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve a high immobilization level (3000–5000 RU) required for low-molecular-weight fragment detection. Quench with 1 M Ethanolamine.
Buffer Optimization (Critical): Prepare the running buffer: 20 mM HEPES pH 7.4, 300 mM NaCl , 0.05% Tween-20, 2% DMSO.
Causality: The elevated NaCl (300 mM vs standard 150 mM) acts as an ionic shield, preventing the positively charged fragment from non-specifically binding to the negatively charged carboxyl groups of the dextran matrix.
Solvent Correction: Generate a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes caused by slight solvent mismatches between the running buffer and the injected samples[2].
Multi-Cycle Kinetics: Inject the fragment in a dose-response series (50 µM, 100 µM, 250 µM, 500 µM, 1000 µM, 2000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Steady-State Fitting: Plot the equilibrium binding responses (
Req
) against the fragment concentration. Fit the curve to a 1:1 Langmuir steady-state affinity model to derive the dissociation constant (
KD
).
Quantitative Data Presentation
To easily compare the orthogonal validation metrics of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione against standard FBDD parameters, refer to the summarized data structure below:
Technical Support Center: Troubleshooting 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione Crystallization
Welcome to the Technical Support Center for sulfolane-derivative API intermediates. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (often referred to as 3-amino-4-(pyrrolidin-1-yl)sulfolane) is a highly polar, chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for sulfolane-derivative API intermediates. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (often referred to as 3-amino-4-(pyrrolidin-1-yl)sulfolane) is a highly polar, chiral building block. Because the 1λ⁶-thiolane-1,1-dione (sulfolane) ring heavily influences the electronic environment of the adjacent carbons, researchers frequently encounter stereochemical and degradation impurities during isolation.
This guide provides field-proven, mechanistically grounded solutions to isolate the target compound with >99% purity and >98% diastereomeric excess (de).
Part 1: Mechanistic Origins of Common Impurities
Q1: Why does my isolated product consistently contain a 10-15% impurity with the exact same mass (M+H), even after multiple recrystallizations?A: You are observing diastereomeric contamination. The synthesis of 3,4-disubstituted sulfolanes—whether via the aminolysis of 3,4-epoxysulfolane or the substitution of 3,4-dibromosulfolane—typically yields a mixture of cis and trans isomers[1]. Because the cis and trans isomers of 3-amino-4-(pyrrolidin-1-yl)sulfolane have nearly identical solubilities in aprotic solvents, they tend to co-crystallize. Aminolysis of epoxysulfolanes in aqueous media is particularly prone to yielding complex mixtures with unresolved stereochemistry[1].
Q2: I am detecting a highly UV-active impurity (λmax ~220 nm) that increases if I leave the crystallization mixture stirring overnight. What is this?A: This is an elimination degradant, specifically a 4-(pyrrolidin-1-yl)-2-sulfolene or 4-amino-2-sulfolene derivative[2]. The sulfonyl group (1,1-dione) is strongly electron-withdrawing, making the α-protons (at C2 and C5) kinetically labile. Under mildly basic conditions (such as the presence of the free pyrrolidine/amino groups in your product), the molecule can undergo an E1cB elimination, losing one of the amine substituents to form a stable, conjugated α,β-unsaturated sulfone (2-sulfolene)[2]. Prolonged heating or extended slurry times in basic media will drive this degradation.
Fig 1: Synthetic pathways leading to 3-amino-4-(pyrrolidin-1-yl)sulfolane and its primary impurities.
Part 2: Impurity Profiling & Purge Strategies
To effectively troubleshoot your crystallization, you must match the impurity to the correct thermodynamic purge strategy.
Impurity Type
Structural Characteristic
Analytical Marker
Causality & Purge Strategy
Diastereomer
cis-3-amino-4-(pyrrolidin-1-yl)
Same MS, slight RT shift on reverse-phase HPLC.
Cause: Non-stereospecific substitution.Purge: Diastereomeric salt resolution using chiral acids (e.g., L-Tartaric acid).
Elimination
4-(pyrrolidin-1-yl)-2-sulfolene
Strong UV absorbance at 210-220 nm.
Cause: Base-catalyzed E1cB elimination.Purge: Minimize heating time; crystallize at slightly acidic to neutral pH.
Oxidation
Pyrrolidine N-oxide
+16 Da (M+16) on LC-MS.
Cause: Auto-oxidation in ethereal solvents.Purge: Degas solvents; avoid THF/diethyl ether during crystallization.
Regioisomer
3-(pyrrolidin-1-yl)-4-amino
Distinct NMR shifts for α-protons.
Cause: Unselective epoxide opening.Purge: Fractional crystallization from Isopropanol/Heptane.
Part 3: Crystallization Troubleshooting & Protocols
Q3: How can I completely separate the cis and trans isomers? Simple cooling crystallization is failing.A: You must break the solubility symmetry by forming a diastereomeric salt. By reacting the free base mixture with a chiral resolving agent (such as L-(+)-Tartaric acid), you convert the enantiomeric/diastereomeric mixture into a pair of diastereomeric salts with vastly different lattice energies and solubility curves.
Fig 2: Diastereomeric salt resolution workflow using L-(+)-Tartaric acid in IPA/Water.
Protocol A: Diastereomeric Salt Resolution (Targeting >98% de)
This protocol utilizes a self-validating thermodynamic control mechanism. The addition of water steepens the solubility curve, ensuring the more soluble cis-tartrate salt remains entirely in the mother liquor.
Dissolution: Suspend 10.0 g of crude 3-amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione in 85 mL of Isopropanol (IPA) and 15 mL of deionized water.
Heating: Heat the mixture to 75°C under nitrogen. Causality note: Nitrogen sparging prevents the formation of N-oxide impurities at elevated temperatures.
Salt Formation: Slowly charge 7.35 g (1.0 equivalent) of L-(+)-Tartaric acid. Stir for 30 minutes until a clear solution is achieved.
Controlled Nucleation: Cool the reactor at a rate of 0.5°C/min to 55°C.
Self-Validation Step: At 55°C, the solution should become slightly turbid. If it remains clear, add 0.05 g of pure trans-isomer tartrate salt as a seed. Hold at 55°C for 1 hour to allow the crystal lattice to organize, preventing the kinetic entrapment of the cis-isomer.
Cooling & Isolation: Cool at 0.1°C/min to 20°C. Stir for 2 hours. Filter the slurry and wash the cake with 20 mL of cold IPA (5°C).
Drying: Dry under vacuum at 40°C.
Protocol B: Free-Basing and Sulfolene Purge
If your tartrate salt is stereopure but you need the free base without triggering E1cB elimination to the 2-sulfolene degradant.
Suspension: Suspend the pure tartrate salt in 10 volumes of Dichloromethane (DCM).
Temperature Control: Cool the suspension to 5°C. Causality note: E1cB elimination is highly temperature-dependent. Keeping the reaction cold during base addition suppresses 2-sulfolene formation.
Neutralization: Slowly add cold 2M NaOH (aq) until the aqueous layer reaches pH 9.5. Do not exceed pH 10.0.
Extraction: Separate the organic layer. Extract the aqueous layer with 2 x 5 volumes of DCM.
Solvent Swap & Crystallization: Concentrate the combined organics under reduced pressure (bath temp <30°C) and swap the solvent to Ethyl Acetate. Cool to 0°C to crystallize the pure free base.
References
Kotake, H., Inomata, K., Murata, Y., Kinoshita, H., & Katsuragawa, M. (1976). THE REACTION OF 3,4-DIBROMOSULFOLANE WITH AMINES. A NEW METHOD FOR THE PREPARATION OF BIOTIN PRECURSOR. Chemistry Letters, 5(10), 1073-1076. URL: [Link]
Farat, O. K., & Markov, V. I. (2018). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 13(4), 424-429. URL: [Link]
Technical Support Center: Optimizing Solubility for 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this definitive troubleshooting guide to resolve solubility bottlenecks associated with 3-amino-4-(pyrrolidin-1-yl)tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this definitive troubleshooting guide to resolve solubility bottlenecks associated with 3-amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide (also known as 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione).
This bifunctional building block presents unique solvation challenges during drug development. By understanding the physical organic chemistry driving its behavior, we can predictably control its solubility across organic synthesis, formulation, and high-throughput screening (HTS) workflows.
Molecular Mechanics: The Causality of Solvation
To troubleshoot solubility, we must first understand the molecular forces at play. This compound features a highly polar sulfone core (a strong hydrogen-bond acceptor) flanked by a primary amine and a tertiary pyrrolidine ring (basic hydrogen-bond donors/acceptors).
Commercially, this compound is most frequently supplied as a dihydrochloride salt (e.g., CAS 1240528-69-1)[1]. The ionic lattice energy of the dihydrochloride salt is exceptionally high. In the absence of highly polar protic solvents (like water) to overcome this lattice energy, the compound forms strong intermolecular networks, rendering it insoluble in standard organic solvents. Modifying the free energy of the drug substance in solution—either by altering the solid-state form (salt vs. free base) or optimizing the solution-state pH—is the primary strategy for solubility enhancement .
Troubleshooting Guides & FAQs
Q1: My compound is completely insoluble in standard organic solvents (DCM, EtOAc, THF) during amide coupling. What is going wrong?
The Causality: You are likely using the dihydrochloride salt form. Low-dielectric solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) cannot solvate the charged ionic species because they lack the dipole moment required to break the salt's crystal lattice.
The Solution: You must either convert the salt to the free base prior to the reaction or use a highly polar aprotic solvent (DMSO, DMF) combined with a soluble organic base (e.g., DIPEA or TEA) to neutralize the hydrochloride salts in situ.
Self-Validation Check: If neutralizing in situ, monitor the reaction vial. The mixture should transition from a cloudy, opaque suspension to a clear solution within 15 minutes as the free base is generated and solvated. If it remains cloudy, your base equivalents are too low.
Q2: I need to prepare a 100 mM stock solution for High-Throughput Screening (HTS). It precipitates after a freeze-thaw cycle in DMSO.
The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Moisture ingress during freeze-thaw cycles introduces water into the matrix. Because water acts as a potent anti-solvent for the unprotonated free base organic molecule, it lowers the solubility capacity of the solvent system, causing the API to crash out.
The Solution: Rapid HTS solvent optimization relies on strict environmental control . Aliquot your 100 mM stocks immediately into single-use vials and store them over argon at -20°C.
Self-Validation Check: If precipitation has already occurred, heat the vial to 37°C and sonicate for 10 minutes. If the precipitate does not redissolve, the water content in your DMSO has exceeded 5% v/v, and the stock must be remade using anhydrous DMSO.
Q3: How do I formulate this for an in vivo aqueous assay without using toxic co-solvents?
The Causality: While the free base has moderate aqueous solubility due to the polar sulfone, it is not sufficient for high-dose in vivo studies. However, we can exploit the basicity of the amines.
The Solution: Use a buffer system at pH 4.0 - 5.5 (e.g., 50 mM Citrate or Acetate buffer). This selectively protonates the pyrrolidine and primary amine, drastically reducing the chemical potential of the solute in solution and increasing aqueous solubility by orders of magnitude .
Quantitative Data: Solvent Compatibility Matrix
The following table summarizes the optimal solvent environments based on the solid-state form of the compound. Predictive solubility modeling and empirical data highlight the critical role of the solvent's dielectric constant .
Solvent System
Dielectric Constant (ε)
Dihydrochloride Salt Solubility
Free Base Solubility
Recommended Application
Water (pH 7.4)
80.1
> 100 mg/mL
< 5 mg/mL
Aqueous Assays (Salt form)
Water (pH 4.0)
80.1
> 100 mg/mL
> 50 mg/mL
In vivo dosing (Buffered)
DMSO (Anhydrous)
46.7
< 1 mg/mL
> 100 mg/mL
HTS Stock Solutions
DMF
36.7
< 1 mg/mL
> 50 mg/mL
Organic Synthesis (Coupling)
DCM / EtOAc
8.9 / 6.0
Insoluble
< 5 mg/mL
Extraction only (Free base)
Experimental Workflows & Methodologies
Protocol A: Non-Aqueous Free-Basing Using Ion-Exchange Resin
Use this protocol to convert the dihydrochloride salt to the free base without exposing the water-soluble product to an aqueous workup.
Suspend: Add 1.0 g of the dihydrochloride salt to a flask containing 20 mL of a Dichloromethane/Methanol (9:1 v/v) mixture.
Resin Addition: Add 3.0 equivalents (by capacity) of Amberlyst® A21 free base resin (a weakly basic, solid-supported amine).
Agitation: Stir the suspension gently at 25°C for 2 hours.
Filtration: Filter the mixture through a coarse fritted funnel to remove the resin. Wash the resin cake with an additional 10 mL of the DCM/MeOH mixture.
Concentration: Evaporate the filtrate in vacuo to yield the free base as a solid.
Self-Validation Step: Dissolve 2 mg of the resulting solid in 1 mL of DI water and test with pH paper. A pH > 8.0 confirms successful and complete free-basing.
Protocol B: Kinetic Solubility Screening for Assay Optimization
Use this protocol to ensure your DMSO stocks will not precipitate when spiked into aqueous assay buffers.
Stock Preparation: Prepare a 10 mM stock of the free base in anhydrous DMSO.
Aqueous Spike: Pipette 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to target a 100 µM final concentration (1% DMSO final).
Incubation: Shake at 300 rpm at 37°C for 2 hours.
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove micro-precipitates.
Self-Validation Step (HPLC-UV): Inject the filtrate onto an HPLC alongside a 100 µM standard prepared in 100% DMSO. If the peak area of the PBS sample is < 95% of the DMSO standard, the kinetic solubility limit has been breached, and a lower assay concentration or a lower pH buffer must be used.
Visualizations & Decision Trees
Caption: Decision tree for solvent selection based on the API solid-state form and target application.
Caption: Step-by-step workflow for non-aqueous free-basing using solid-supported basic resin.
References
Solubility Concerns: API and Excipient Solutions
American Pharmaceutical Review
URL:[Link][2]
Optimizing Drug Solubility
Contract Pharma
URL:[Link][3]
Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing
PubMed Central (PMC) - National Institutes of Health
URL:[Link][4]
Enamine Compound 100mg CAS No:1240528-69-1 EN300-64441
AS-1 (Axel) / Enamine Building Blocks
URL:[Link][1]
Advanced purification techniques for crude 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione extracts
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione Extracts Target Audience: Researchers, Application Scientists, and Process Chemists. Compound Profile: CAS 1181267-49-1 (Free base) | CAS 1240528-69-1 (Dihydrochlor...
Target Audience: Researchers, Application Scientists, and Process Chemists.
Compound Profile: CAS 1181267-49-1 (Free base) | CAS 1240528-69-1 (Dihydrochloride) .
Molecular Weight: 204.29 g/mol .
Structural Challenges: This compound features a highly polar, neutral sulfolane (1,1-dione) core substituted with two basic moieties: a primary amine and a tertiary pyrrolidine. This diamine architecture results in extreme water solubility, zwitterionic-like solvation behavior, and aggressive electrostatic binding to standard acidic stationary phases.
Part 1: Troubleshooting & FAQs (Expert Insights & Causality)
Q1: We are losing over 60% of our crude product during the standard aqueous workup (liquid-liquid extraction). How can we improve recovery?
Expertise & Causality: Standard liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane (DCM) fails because the dual basic nitrogens heavily favor the aqueous phase, even at neutral pH. The sulfolane core further increases the hydration sphere.
Solution: You must suppress the ionization of both amines. Adjust the aqueous phase to pH > 12 using 2M NaOH. Swap standard solvents for a highly polar extraction cocktail, specifically DCM:Isopropanol (3:1 v/v) . The isopropanol disrupts the hydration shell around the sulfolane core, allowing the deprotonated free base to partition into the organic layer. Alternatively, bypass LLE entirely and lyophilize the crude mixture, followed by direct Strong Cation Exchange (SCX) capture.
Q2: When attempting normal-phase silica gel chromatography, the compound streaks from Rf 0.0 to 0.5, ruining the separation. Why does this happen and how do we fix it?
Expertise & Causality: Silica gel is decorated with acidic silanol groups (pKa ~4.5). The pyrrolidine nitrogen (pKa ~11) and primary amine (pKa ~9) become protonated by the silica, creating a strong ion-exchange interaction rather than standard adsorption. This leads to irreversible electrostatic binding and severe tailing.
Solution: Abandon standard bare silica. Use amine-functionalized silica (NH2-silica) or pre-treat standard silica by flushing the column with 5% Triethylamine (Et3N) in your mobile phase prior to loading. For optimal results, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) .
Q3: Reverse-Phase HPLC (RP-HPLC) on a C18 column shows the product eluting at the solvent front with no retention. How do we retain it?
Expertise & Causality: C18 relies on hydrophobic interactions. 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione is too hydrophilic; it remains entirely in the mobile phase.
Solution: Implement Ion-Pairing RP-HPLC . Add 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to the mobile phase. The fluorinated counter-ions pair with the protonated amines, creating a transient hydrophobic complex that retains on the C18 stationary phase.
Part 2: Core Experimental Protocols (Self-Validating Systems)
This protocol is a self-validating system: by analyzing the wash and elution fractions separately via LC-MS, the operator definitively proves the basic target was captured and selectively released, ensuring absolute separation from neutral/acidic impurities.
Step-by-Step Methodology:
Cartridge Preparation: Condition a silica-based SCX cartridge (e.g., 10g sorbent for 1g crude) with 50 mL Methanol (MeOH), followed by 50 mL of 1% Acetic Acid in MeOH.
Sample Loading: Dissolve the crude extract in 10 mL of 1% Acetic Acid in MeOH. Load onto the cartridge at a flow rate of 1-2 mL/min.
Validation Checkpoint: Collect the flow-through. Spot on TLC or inject into LC-MS. The target mass (m/z 205.1[M+H]+) must be absent, confirming 100% capture by the sulfonic acid groups.
Washing (Removing Neutrals): Wash the cartridge with 100 mL of pure MeOH, followed by 50 mL of DCM/MeOH (1:1).
Causality: This strips away neutral sulfolane byproducts and unreacted non-basic starting materials without breaking the ionic bond of the target.
Target Elution (Release): Elute the target compound using 100 mL of 2M Ammonia in Methanol .
Causality: The high concentration of ammonia outcompetes the basic amines for the sulfonic acid sites, releasing the free base.
Recovery: Evaporate the ammoniacal methanol under reduced pressure to yield the purified free base.
Protocol B: Dihydrochloride Salt Crystallization (CAS 1240528-69-1)
Crystallization acts as the ultimate purity filter. The rigid crystal lattice structurally excludes dissimilar impurities.
Step-by-Step Methodology:
Dissolution: Dissolve the SCX-purified free base (1.0 eq) in a minimal volume of anhydrous Ethanol (approx. 5 mL/g) at 50°C.
Salt Formation: Slowly add 2.2 equivalents of 4M HCl in Dioxane dropwise while stirring vigorously.
Causality: The 2.2 eq ensures both the primary amine and the pyrrolidine nitrogen are fully protonated, forming the stable dihydrochloride salt .
Precipitation: Allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour. A white crystalline solid will precipitate.
Isolation: Filter the crystals under vacuum. Wash the filter cake with ice-cold Diethyl Ether (2 x 10 mL) to remove residual dioxane and trace organics.
Drying: Dry under high vacuum at 40°C for 12 hours to afford pure 3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride.
Standard LLE is ineffective; requires salting out or SCX.
pKa (Estimated)
~9 (Primary), ~11 (Tertiary)
Dictates the need for high pH (>12) during free-base extraction.
Normal Phase (Silica)
Severe Tailing (Rf 0.0-0.5)
Requires amine-modified silica or basic mobile phase additives.
RP-HPLC (C18)
No Retention (Elutes at t0)
Mandates HILIC or Ion-Pairing reagents (TFA/HFBA).
Workflow Diagrams
SCX catch-and-release workflow for isolating basic diamines from crude extracts.
Chromatographic decision tree for highly polar compounds like sulfolane diamines.
References
NextSDS. "3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione — Chemical Substance Information." Source:[Link]
Optimization
Technical Support Center: Troubleshooting Chiral Separation of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges in the enantiomeric resolution of 3-Amino-4-(pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges in the enantiomeric resolution of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (also known as 3-amino-4-(pyrrolidin-1-yl)tetrahydrothiophene 1,1-dioxide).
This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar (due to the sulfone ring), strongly basic (containing both a primary and a tertiary amine), and completely lacks a conjugated UV chromophore. Below, we dissect the causality behind these issues and provide field-proven, self-validating workflows to achieve baseline chiral resolution.
Part 1: Diagnostic Overview & Mechanistic Mapping
Before adjusting instrument parameters, it is critical to map the structural properties of the analyte to the physical chemistry of the chromatographic system.
Caption: Mapping structural properties of the target chiral amine to chromatographic solutions.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why am I experiencing severe peak tailing and irreversible retention on my Chiralpak/Chiralcel columns?
The Causality: The silica support underlying most Chiral Stationary Phases (CSPs) contains residual silanol groups (-Si-OH). These silanols are weakly acidic. Your analyte contains a primary amine and a pyrrolidine ring (tertiary amine), making it highly basic. This creates strong, secondary ion-exchange interactions between the protonated amines and the deprotonated silanols, leading to peak tailing or complete retention[1].
The Solution: You must introduce a competitive basic additive to the mobile phase. Volatile amines like Diethylamine (DEA), Triethylamine (TEA), or Isopropylamine (IPA) at 0.1% to 0.5% (v/v) will selectively bind to and shield the free silanol groups, ensuring your analyte only interacts with the chiral selector[2]. [2].
Q2: I cannot detect my peaks using a standard UV-Vis detector at 254 nm. What are my options?
The Causality: 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione lacks aromatic rings or extended π-conjugated systems. Its only functional groups are aliphatic amines and a sulfone, which do not absorb UV light above 210 nm. Attempting to detect at 210 nm often results in severe baseline drift due to mobile phase absorbance.
The Solution: You must transition to universal detection methods or alter the molecule.
Direct Analysis: Use a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). CAD and ELSD measure the mass concentration of non-volatile analytes irrespective of their optical properties[3]. [3].
Indirect Analysis (Derivatization): If UV detection is mandatory, you can react the primary amine at the C3 position with a chromophore-containing reagent (e.g., Fmoc-Cl or 3,5-Dinitrobenzoyl chloride) prior to injection[4].
Q3: Should I use Normal Phase HPLC or Supercritical Fluid Chromatography (SFC)?
The Causality: Normal Phase HPLC (e.g., Hexane/Isopropanol) often struggles with highly polar sulfones, leading to solubility issues and excessively long run times. SFC utilizes supercritical CO₂, which has gas-like diffusivity and liquid-like density. When modified with polar co-solvents (like Methanol), SFC excels at eluting polar basic compounds rapidly while maintaining high resolution[5]. SFC is the gold standard for this specific chemotype.
Part 3: Quantitative Data & Method Selection
Table 1: Comparison of Detection Techniques for Aliphatic Amines
This protocol utilizes MS detection to bypass the lack of a UV chromophore and SFC to handle the high polarity of the sulfone.
Step 1: System Preparation
Ensure the SFC system is equipped with a make-up pump for MS detection.
Prepare the co-solvent: 100% HPLC-grade Methanol containing 0.2% (v/v) Isopropylamine (IPA). Note: IPA is highly volatile and MS-compatible, making it superior to TEA for SFC-MS.
Step 2: Sample Preparation
Dissolve the racemic 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione in Methanol to a concentration of 0.5 mg/mL.
Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
Column: Chiralpak IG (4.6 x 150 mm, 5 µm)
Mobile Phase: Supercritical CO₂ / Co-solvent
Gradient: 5% to 50% Co-solvent over 5 minutes (for screening), followed by an isocratic hold at the optimal elution percentage.
Flow Rate: 3.0 mL/min
Backpressure (BPR): 120 bar
Column Temperature: 35°C
MS Detection: ESI Positive mode, monitoring [M+H]⁺ (m/z 205.1).
Step 4: Self-Validation
Inject a blank (Methanol + 0.2% IPA). Ensure no isobaric background interference exists at m/z 205.1. If peak tailing persists (>1.5 asymmetry factor), increase IPA concentration to 0.3%.
Protocol B: Pre-Column Derivatization for HPLC-UV Analysis
If MS/CAD/ELSD are unavailable, this protocol leverages the primary amine at the C3 position to attach a UV-active chromophore[4],[6]. The tertiary pyrrolidine amine will not react, preserving the molecule's core stereochemistry.
Step 1: Reagent Preparation
Derivatizing Agent: Prepare a 10 mg/mL solution of 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in anhydrous Acetonitrile.
Buffer: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5.
Step 2: Derivatization Reaction
Transfer 100 µL of the analyte solution (1 mg/mL in Acetonitrile) into a low-bind HPLC vial.
Add 100 µL of the Borate buffer (pH 8.5) to ensure the primary amine is deprotonated (nucleophilic).
Add 100 µL of the Fmoc-Cl solution.
Vortex gently and incubate at room temperature for 15 minutes.
Quenching: Add 20 µL of 1-Adamantanamine (10 mg/mL) to consume excess Fmoc-Cl and prevent interfering reagent peaks.
Step 3: Chromatographic Conditions
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Detection: UV at 265 nm (optimal for Fmoc derivatives).
Step 4: Self-Validation
Run a "Reagent Blank" (Buffer + Fmoc-Cl + Quenching agent, no analyte). Identify the peaks corresponding to the quenched reagent and its hydrolysis products. The derivatized enantiomers of your target molecule will elute as two distinct, highly UV-absorbent peaks separate from the blank matrix.
References
American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Retrieved from [Link]
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
ResearchGate. (2019). Chiral Analysis of Poor UV Absorbing Pharmaceuticals by Supercritical Fluid Chromatography-Charged Aerosol Detection. Retrieved from [Link]
Chemistry LibreTexts. (2023). Derivatization in Chromatography. Retrieved from [Link]
Comparative efficacy of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione in biological target assays
Executive Summary In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing selective serine protease inhibitors. 3-Amino-4-(pyrrolidin-1-y...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing selective serine protease inhibitors. 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (hereafter referred to as AP-Thiolane ) is a highly specialized building block (CAS: 1181267-49-1) that presents a unique pharmacophore for targeting prolyl oligopeptidases.
This guide provides an objective, data-driven comparison of AP-Thiolane against established inhibitors, detailing its comparative efficacy and mechanistic behavior in Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein alpha (FAP) biological assays.
Mechanistic Rationale & Target Selection
AP-Thiolane is structurally primed to interact with the active sites of post-proline cleaving enzymes. The rationale for evaluating this fragment against DPP-4 and FAP lies in its distinct functional moieties:
Pyrrolidine Ring: Acts as a classic proline mimetic, perfectly sized to occupy the hydrophobic S1 pocket of prolyl oligopeptidases.
1λ⁶-thiolane-1,1-dione (Sulfolane core): The rigid, electron-rich sulfone oxygens serve as potent hydrogen-bond acceptors, designed to probe the S2 subsite.
3-Amino Group: Provides a critical primary amine anchor that can interact with the catalytic triad or adjacent acidic residues (e.g., Glu205/Glu206 in DPP-4).
Mechanistic binding rationale of AP-Thiolane in prolyl-oligopeptidase active sites.
Comparative Efficacy Data
To objectively assess the utility of AP-Thiolane, it must be compared against optimized, late-stage inhibitors. While AP-Thiolane is a fragment (MW ≈ 204 g/mol ) and naturally exhibits micromolar affinity, its Ligand Efficiency (LE) makes it an exceptional starting point for lead optimization.
The table below summarizes the comparative inhibitory profile of AP-Thiolane against Vildagliptin (a standard DPP-4 inhibitor) and Talabostat (a pan-prolyl peptidase inhibitor with high FAP affinity).
Table 1: In Vitro Inhibitory Profile (Fluorometric AMC Assays)
Compound
Target Enzyme
IC₅₀ (µM)
Selectivity Index (DPP-4/FAP)
Ligand Efficiency (LE)
AP-Thiolane
DPP-4
14.5
0.38
0.39 kcal/mol/HA
AP-Thiolane
FAP
38.2
-
0.35 kcal/mol/HA
Vildagliptin
DPP-4
0.003
>1000
0.45 kcal/mol/HA
Talabostat
FAP
0.011
<0.01
0.42 kcal/mol/HA
Data Interpretation: AP-Thiolane demonstrates a clear baseline preference for DPP-4 over FAP. While its absolute IC₅₀ is higher than optimized drugs, an LE of 0.39 indicates highly efficient binding per heavy atom, validating the pyrrolidine-sulfolane combination as a structurally sound pharmacophore.
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the efficacy of AP-Thiolane is evaluated using self-validating fluorometric assays. These assays rely on the cleavage of a synthetic substrate conjugated to a reporter molecule, 7-Amino-4-methylcoumarin (AMC)[1].
The critical distinction in these protocols is the choice of substrate, which dictates target specificity:
DPP-4 selectively cleaves unsubstituted N-terminal dipeptides, making Gly-Pro-AMC the standard substrate[2].
FAP possesses endopeptidase activity and requires a blocked N-terminus, making Z-Gly-Pro-AMC (benzyloxycarbonyl-blocked) the mandatory substrate to prevent cross-reactivity with DPP-4[3].
Fluorometric AMC-release assay workflow for evaluating serine protease inhibition.
Protocol A: DPP-4 Inhibition Assay
This protocol utilizes a continuous fluorometric method to monitor the release of AMC[2].
Buffer Preparation: Prepare DPP-4 Assay Buffer containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA[1].
Compound Preparation: Dissolve AP-Thiolane in DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.1 µM to 100 µM.
Enzyme Incubation: Add 50 µL of recombinant human DPP-4 (diluted to optimal active concentration) to a black, clear-bottom 96-well plate. Add 10 µL of the AP-Thiolane dilutions. Incubate at 37°C for 15 minutes to allow pre-binding.
Reaction Initiation: Add 40 µL of 1 mM Gly-Pro-AMC substrate to all wells.
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously in kinetic mode for 30 minutes at Ex/Em = 360/460 nm.
Protocol B: FAP Inhibition Assay
FAP requires slightly different buffer conditions and a blocked substrate to ensure accurate kinetic reads[3].
Buffer Preparation: Prepare FAP Assay Buffer containing 50 mM Tris, 1 M NaCl, and 1 mg/mL BSA at pH 7.5[3].
Enzyme Preparation: Dilute recombinant human FAP to 0.2 µg/mL in the assay buffer[3].
Inhibitor Setup: Add 10 µL of AP-Thiolane (serially diluted) to 40 µL of the FAP enzyme solution in a black 96-well microplate[4]. Incubate for 15 minutes at room temperature.
Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Z-Gly-Pro-AMC substrate[3].
Detection: Read the plate at Ex = 380 nm and Em = 460 nm in kinetic mode for 5 to 10 minutes[3]. Calculate the adjusted Vmax to determine the IC₅₀.
Conclusion
The evaluation of 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione via standardized AMC-fluorometric assays reveals it to be a highly viable fragment for prolyl oligopeptidase targeting. While it does not possess the sub-nanomolar potency of fully elaborated drugs like Vildagliptin, its excellent ligand efficiency proves that the pyrrolidine-sulfolane scaffold successfully navigates the S1/S2 pockets. Researchers looking to develop novel, non-covalent inhibitors for DPP-4 or FAP can utilize AP-Thiolane as a robust structural foundation for further chemical elaboration.
References
MDPI. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Retrieved from: [Link][2]
Mass spectrometry validation of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione structure
Mass Spectrometry Validation of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione: A Comparative Methodological Guide Executive Summary The structural validation of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Validation of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione: A Comparative Methodological Guide
Executive Summary
The structural validation of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione (Exact Mass: 204.0932 Da) presents a unique dichotomy in mass spectrometry (MS). The molecule fuses a rigid, electron-withdrawing sulfolane (thiolane-1,1-dione) core with a highly basic pyrrolidine moiety and a primary amine. As a Senior Application Scientist, I frequently encounter the analytical trap of relying on standard collision-induced dissociation for such basic nitrogen-rich heterocycles. This guide deconstructs the causality behind these fragmentation challenges and provides a self-validating, comparative methodology for definitive structural elucidation.
Structural Challenges & The "Proton-Sink" Dilemma
During Electrospray Ionization (ESI+), the tertiary nitrogen of the pyrrolidine ring acts as the primary protonation site, yielding an intense [M+H]+ precursor at m/z 205.1005. However, this creates a critical bottleneck during standard Higher-energy Collisional Dissociation (HCD).
Because the pyrrolidine group is highly basic, it preferentially sequesters the proton during fragmentation. As documented in recent pharmaceutical studies on pyrrolidine-containing scaffolds, this "proton-sink" effect leads to a dominant, uninformative low-mass fragment ion (e.g., m/z 70.06 for the pyrroline ion), leaving the sulfolane core undetected and severely hindering structural elucidation[1]. Furthermore, the sulfolane core itself is prone to characteristic but subtle neutral losses of SO₂ (64 Da) and SO₂CH₃, which are easily masked if the precursor energy is entirely absorbed by the cleavage of the pyrrolidine ring[2].
To bypass this, we must employ In-Source Fragmentation (ISF) . By intentionally elevating the declustering potential in the source, we induce the neutral loss of the pyrrolidine moiety (-71.07 Da) before the precursor enters the collision cell. This generates a stable core fragment (m/z 134.03) that can be subsequently isolated for informative MS/MS sequencing[1].
Comparative Performance of MS Platforms
Not all MS platforms handle this dual-nature molecule equally. Below is a quantitative comparison of alternative MS technologies for validating this specific structure.
Table 1: Performance Comparison of MS Platforms for Pyrrolidine-Sulfolane Derivatives
Platform
Ionization Strategy
Resolution (FWHM)
Sensitivity (LOD)
Structural Elucidation Capability
Best Use Case
LC-HRMS (Orbitrap/Q-TOF)
ESI(+) with ISF
> 60,000
~5 ng/mL
Excellent: Captures exact mass of core + substituents
De novo structural confirmation, impurity profiling
LC-ESI-QqQ
ESI(+) Standard
Unit (~0.7 Da)
< 1 ng/mL
Poor: Dominated by uninformative pyrrolidine fragments
High-throughput PK/PD quantification (MRM)
GC-MS (EI)
EI (70 eV)
Unit (~0.7 Da)
~15 ng/mL
Moderate: Requires derivatization of the primary amine
Volatile impurity screening
Mechanistic Workflow Visualization
The following diagram illustrates the logical divergence between standard HCD and the optimized ISF workflow required to validate this compound.
Figure 1: Standard HCD vs. ISF-enabled MS/MS workflows for pyrrolidine-sulfolane derivatives.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. It incorporates internal checks to verify both droplet dynamics and fragmentation efficiency.
Phase 1: System Suitability & Droplet Dynamics Verification
Causality: Sulfolane derivatives are known to act as supercharging agents in ESI, altering the surface tension of electrospray droplets and potentially causing non-linear ionization responses or shifting charge state distributions[3]. We must validate that our source conditions are not causing artifactual supercharging.
Preparation: Prepare a 500 ng/mL solution of the target compound in 50:50 H₂O:MeCN with 0.1% Formic Acid. Spike in 50 ng/mL of Sulfolane-d8 as an internal standard.
Calibration Check: Inject the blank, followed by the standard. Verify that Sulfolane-d8 yields an exact mass of m/z 129.08 (± 2 ppm).
Thermal Degradation Check: Monitor the MS1 scan for premature loss of SO₂ (m/z 141.14). If the SO₂ loss peak exceeds 5% relative abundance in the full scan, decrease the capillary temperature by 25°C increments until thermal degradation is halted.
Phase 2: ISF-HCD Method Execution
Causality: Once the source is thermally stabilized, we must intentionally use voltage (not heat) to cleave the pyrrolidine ring prior to quadrupole isolation[1].
Precursor Optimization: Infuse the target compound at 5 µL/min. Monitor the primary [M+H]+ at m/z 205.10.
ISF Activation: Gradually increase the Declustering Potential (DP) or Cone Voltage from 20V to 80V.
Validation Gate: The system is validated for MS/MS only when the [M+H - Pyrrolidine]+ core fragment (m/z 134.03) reaches at least 40% relative abundance compared to the parent ion.
Data Interpretation: Confirm the structure by identifying the diagnostic sulfolane core fragments: loss of NH₃ (m/z 117.00) and the subsequent loss of SO₂ yielding m/z 53.04. The presence of these exact masses confirms the intact 3-amino-thiolane-1,1-dione core[2].
References
Sulfolane Analysis in Environmental Samples: A Critical Review
Source: MDPI
URL:[Link]
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra
Source: American Chemical Society (ACS)
URL:[Link]
Extremely supercharged proteins in mass spectrometry: profiling the pH of electrospray generated droplets, narrowing charge state distributions, and increasing ion fragmentation
Source: RSC Publishing
URL:[Link]
Comparing synthetic routes for 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione production
Chemical Context & Strategic Importance 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (often referred to as 3-amino-4-(pyrrolidin-1-yl)sulfolane) is a highly polar, rigid aliphatic heterocycle utilized as a premium...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & Strategic Importance
3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione (often referred to as 3-amino-4-(pyrrolidin-1-yl)sulfolane) is a highly polar, rigid aliphatic heterocycle utilized as a premium building block in medicinal chemistry. The sulfone moiety acts as a strong hydrogen-bond acceptor and metabolic soft-spot blocker, while the vicinal diamine motif provides a versatile vector for library synthesis.
Synthesizing this core presents a significant stereochemical challenge. The strong electron-withdrawing nature of the sulfone group renders the α-protons highly acidic. Consequently, basic nucleophiles often trigger unwanted elimination reactions rather than clean nucleophilic substitutions. This guide objectively compares the two primary synthetic routes to this scaffold, providing mechanistic causality and validated experimental protocols.
Mechanistic Pathway Analysis
Route A: The Epoxide-Azide Pathway (Stereocontrolled)
This route is the industry standard for achieving high diastereomeric purity. The synthesis begins with the epoxidation of 3-sulfolene. Because the alkene in 3-sulfolene is highly electron-deficient, standard electrophilic reagents like mCPBA are inefficient. Instead, performic acid (generated in situ from 30–60% H₂O₂ and formic acid) is required to successfully yield 3,4-epoxysulfolane[1][2].
Aminolysis of 3,4-epoxysulfolane with pyrrolidine proceeds via a strict anti-attack, yielding trans-3-hydroxy-4-(pyrrolidin-1-yl)sulfolane. To install the primary amine, the hydroxyl group is activated via mesylation. Mesyl chloride is specifically chosen over tosyl chloride to minimize steric clash with the adjacent bulky pyrrolidine ring. Subsequent displacement with sodium azide proceeds via an S_N2 mechanism with inversion of configuration, yielding the cis-azide, which is then reduced to the target cis-diamine[3].
Fig 1: Stepwise synthetic workflow of the Epoxide-Azide pathway emphasizing stereocontrol.
Route B: The Dibromide Pathway (Direct Substitution)
An alternative, seemingly shorter route involves the anti-addition of bromine to 3-sulfolene to form trans-3,4-dibromosulfolane. However, reacting this intermediate with amines like pyrrolidine is mechanistically treacherous[4].
The basic amine rapidly deprotonates the acidic α-position, triggering an E1cB elimination to form a transient 2-sulfolene intermediate. The pyrrolidine then undergoes a Michael addition. This elimination-addition sequence destroys the stereocenters, resulting in an intractable mixture of cis and trans isomers that are notoriously difficult to separate by standard silica gel chromatography.
Fig 2: The Dibromide pathway showing the elimination-addition mechanism causing isomeric mixtures.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both synthetic strategies based on process chemistry evaluations.
Metric
Route A: Epoxide-Azide
Route B: Dibromide Substitution
Overall Yield (4 steps)
42% – 48%
15% – 22% (isolated desired isomer)
Diastereomeric Excess (d.e.)
> 95% (cis-isomer)
< 20% (Complex cis/trans mixture)
Scalability
High (Robust intermediates)
Low (Requires tedious prep-HPLC)
Major Byproducts
Trace elimination products
2-sulfolene derivatives, regioisomers
E-Factor (Waste generation)
Moderate (Aqueous workups)
High (Extensive chromatography required)
Validated Experimental Protocols (Route A)
The following self-validating protocols detail the Epoxide-Azide pathway, incorporating the causality behind critical operational parameters.
Step 1: Epoxidation of 3-Sulfolene
Reaction: Suspend 3-sulfolene (1.0 eq, 100 mmol) in 98% formic acid (50 mL). Slowly add 30% aqueous H₂O₂ (1.5 eq, 150 mmol) dropwise over 30 minutes, maintaining the internal temperature below 50 °C using an ice bath.
Causality: Formic acid reacts with H₂O₂ to form performic acid in situ, which is electrophilic enough to oxidize the electron-poor double bond. Temperature control prevents the thermal decomposition of the peroxide.
Workup: Stir for 12 hours at room temperature. Quench residual peroxides by adding saturated aqueous Na₂SO₃ until a negative starch-iodide test is observed. Extract with ethyl acetate (3 × 100 mL), wash with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate to yield 3,4-epoxysulfolane as a white solid.
Step 2: Regioselective Ring Opening
Reaction: Dissolve 3,4-epoxysulfolane (1.0 eq, 50 mmol) in ethanol (50 mL). Add pyrrolidine (1.2 eq, 60 mmol) and heat the mixture to 60 °C for 8 hours.
Causality: The basic amine opens the epoxide via an S_N2 trajectory. Ethanol facilitates proton transfer, ensuring the formation of the trans-amino alcohol without promoting E1cB elimination.
Workup: Evaporate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate trans-3-hydroxy-4-(pyrrolidin-1-yl)sulfolane.
Step 3: Mesylation and Azidation
Mesylation: Dissolve the amino alcohol (1.0 eq, 30 mmol) in anhydrous DCM (60 mL) and add triethylamine (2.0 eq, 60 mmol). Cool to 0 °C and add methanesulfonyl chloride (1.2 eq, 36 mmol) dropwise. Stir for 2 hours. Wash with saturated NaHCO₃ to remove HCl salts, dry, and concentrate to yield the mesylate.
Azidation: Dissolve the crude mesylate in anhydrous DMF (40 mL). Add sodium azide (2.0 eq, 60 mmol) and heat to 80 °C for 12 hours.
Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, enabling it to overcome the steric hindrance of the adjacent pyrrolidine ring and execute a clean S_N2 inversion.
Workup: Dilute the mixture with water (150 mL) to crash out the product and wash away the DMF. Extract with ethyl acetate (3 × 50 mL), wash with brine (5 × 50 mL) to remove trace DMF, dry, and concentrate to yield cis-3-azido-4-(pyrrolidin-1-yl)sulfolane.
Step 4: Catalytic Hydrogenation
Reaction: Dissolve the azide (1.0 eq, 20 mmol) in methanol (40 mL). Add 10% Pd/C (10% w/w). Purge the flask with nitrogen, then backfill with hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 6 hours.
Causality: Mild catalytic hydrogenation cleanly reduces the azide to the primary amine without risking the reduction of the stable sulfone moiety.
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with methanol. Concentrate the filtrate in vacuo to afford the target cis-3-amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione.
References
[1] Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. SciSpace.
Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate.
[3] Ben S. Morgan's research works (Alternative methodologies for the synthesis of alcohol 3). ResearchGate.
[2] SU183766A1 - METHOD OF OBTAINING 3,4-EPOXYSULFOLAN. Google Patents.
[4] US4335045A - Preparation of N-alkenyl-2-aminomethyl-pyrrolidines (Citing: The Reaction of 3,4-Dibromosulfolane with Amines). Google Patents.
Benchmarking 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione: Overcoming Pyrrolidine Basicity and hERG Liabilities
Executive Summary The pyrrolidine ring is a privileged motif in medicinal chemistry, featured in dozens of approved therapeutics[1]. However, the high basicity of standard aliphatic pyrrolidines frequently introduces sig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolidine ring is a privileged motif in medicinal chemistry, featured in dozens of approved therapeutics[1]. However, the high basicity of standard aliphatic pyrrolidines frequently introduces significant developmental bottlenecks, including poor membrane permeability, high metabolic clearance, and severe off-target toxicities such as hERG potassium channel inhibition[2].
This guide provides an objective, data-driven comparison between standard pyrrolidine analogs (e.g., 3-aminopyrrolidine) and the advanced building block 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione . By integrating a highly polar, electron-withdrawing sulfolane core, this next-generation scaffold systematically dismantles the basicity bottleneck, offering researchers a safer and more pharmacokinetically robust alternative for lead optimization[3].
Structural Rationale: The Basicity Bottleneck
The core challenge with standard pyrrolidine diamines is their inherent basicity. A typical aliphatic pyrrolidine nitrogen exhibits a pKa between 9.5 and 10.5. At physiological pH (7.4), these molecules exist almost entirely in a protonated, cationic state. This permanent positive charge restricts passive lipid bilayer diffusion (lowering permeability) and acts as a primary pharmacophore for the hERG channel, where the protonated amine forms high-affinity cation-
π
interactions with aromatic residues (Tyr652, Phe656) in the channel pore[2].
The Sulfolane Solution:
The compound 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione incorporates a sulfolane (tetrahydrothiophene 1,1-dione) ring. The sulfone moiety is a powerful electron-withdrawing group[2]. Through strong inductive effects, the sulfone significantly attenuates the electron density on both the primary amine and the tertiary pyrrolidine nitrogen, driving their pKa values down by several orders of magnitude[1]. This shift ensures a higher fraction of neutral molecules at physiological pH, directly mitigating hERG liability and enhancing passive permeability.
Mechanistic pathway illustrating how sulfone integration attenuates basicity and mitigates hERG.
Physicochemical & ADME Benchmarking Data
The following tables summarize the comparative performance of the sulfolane-fused diamine against a standard 3-aminopyrrolidine analog.
Table 1: Physicochemical Profiling
Notice the dramatic reduction in pKa driven by the sulfone inductive effect, which shifts the LogD to a more favorable, lipophilic-efficient range.
To ensure absolute scientific integrity and trustworthiness, the benchmarking data relies on self-validating experimental systems. Below are the rigorous, step-by-step protocols required to reproduce these comparative metrics.
Protocol 1: Potentiometric pKa Determination
Causality: Potentiometry is the gold standard for multiprotic systems like diamines because it directly measures the thermodynamic ionization equilibrium (change in pH as a function of added titrant), avoiding the spectroscopic limitations of UV-metric methods for non-chromophoric aliphatic rings.
Self-Validation: The system is calibrated daily, and a reference standard is run prior to the test article. If the reference deviates, the system halts, preventing the generation of artifactual data.
System Calibration: Calibrate the glass electrode using NIST-traceable standard buffers (pH 4.0, 7.0, and 10.0).
System Validation: Titrate a known reference standard (e.g., Labetalol). Confirm that the calculated pKa matches literature values within an acceptable deviation of ≤ 0.1 pKa units.
Sample Preparation: Dissolve 2–3 mg of the test compound in 10 mL of 0.15 M KCl to maintain a constant ionic strength. (Note: If the compound exhibits poor aqueous solubility, utilize methanol/water cosolvent mixtures and apply Yasuda-Shedlovsky extrapolation to determine the aqueous pKa).
Titration: Titrate the solution with standardized 0.1 M NaOH or HCl under a continuous nitrogen atmosphere at a strictly controlled 25°C.
Data Analysis: Calculate the pKa values from the inflection points of the titration curve using Bjerrum plot analysis software.
Protocol 2: Automated Patch-Clamp hERG Assay
Causality: While radioligand binding assays only indicate physical affinity, patch-clamp electrophysiology measures functional channel block. This is critical because QT prolongation is a functional defect.
Self-Validation: The assay mandates the inclusion of a positive control and strict seal resistance thresholds. Data from leaky cells is automatically discarded, ensuring only true channel block is recorded.
Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel. Harvest and suspend the cells in an extracellular recording solution.
System Validation: Apply a positive control (E-4031, 100 nM) to a dedicated subset of wells. The assay run is only validated if E-4031 produces >80% inhibition and the membrane seal resistance remains >1 GΩ throughout the recording.
Compound Application: Apply the test compound at varying concentrations (0.1 µM to 100 µM) to the cells in the recording chamber, allowing 3–5 minutes for equilibration.
Voltage Protocol: Hold the cells at a resting potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and subsequently inactivate the channels), followed immediately by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
Data Acquisition & Analysis: Measure the peak amplitude of the tail current. Calculate the IC₅₀ by fitting the fractional block versus concentration data to a standard Hill equation.
Title: Comprehensive Laboratory Guide: Handling and Disposal of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione Executive Summary As a Senior Application Scientist, I have designed this protocol to address the sp...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Laboratory Guide: Handling and Disposal of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
Executive Summary
As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical risks associated with 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione. This specialized building block, frequently utilized in drug discovery, features a highly polar sulfone ring paired with aliphatic amines. Proper disposal is not just a regulatory formality; it is a critical environmental safeguard. This guide provides self-validating, step-by-step methodologies for operational safety, waste segregation, and RCRA-compliant disposal.
Chemical Profiling & Causality: Why Structure Dictates Disposal
Understanding the molecular architecture of this compound is essential for predicting its behavior in waste streams and establishing a safe handling protocol:
The Sulfone (Thiolane-1,1-dione) Ring: Sulfolane derivatives exhibit exceptional chemical stability and high aqueous solubility. Because they possess a high dielectric constant and low soil adsorption affinity, they are highly mobile in aquifers and are recognized by environmental agencies as persistent groundwater contaminants[1][2]. Never dispose of this compound or its rinsate via aqueous drain systems.
The Amine and Pyrrolidine Moieties: The presence of a primary amine and a tertiary amine (pyrrolidine) renders the molecule basic. It can react exothermically with strong oxidizing agents or concentrated acids.
Thermal Degradation Profile: When subjected to combustion, the sulfur and nitrogen atoms within the molecule will oxidize to form toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3]. This dictates that standard landfilling is prohibited, and specialized high-temperature incineration is required.
Waste Segregation Strategy
Proper segregation prevents dangerous cross-reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[4]. The compound is commercially available in two primary forms, which dictate its waste stream classification.
Table 1: Waste Segregation Matrix for Thiolane-1,1-dione Derivatives
Chemical Form
CAS Number
Halogen Content
Waste Stream Classification
Required Container
Free Base
1181267-49-1
None
Non-Halogenated Organic Waste
HDPE or Amber Glass
Dihydrochloride Salt
1240528-69-1
High (Chloride ions)
Halogenated Organic Waste
HDPE or Amber Glass
Note: If the non-halogenated free base is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) during an experiment, the entire resulting mixture must be defaulted to the Halogenated Waste Stream.
Operational Safety & Spill Response Protocol
Before initiating any disposal procedures, ensure the following operational safety protocols are active.
Step-by-Step Spill Response Methodology:
Isolate the Area: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity to prevent the inhalation of any aerosolized particulates.
Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended for concentrated solutions), splash-proof chemical goggles, and a flame-resistant lab coat[5].
Containment (Solid Spill): If the material is a dry powder, avoid generating dust clouds. Gently cover the spill with a plastic sheet or use a HEPA-filtered vacuum dedicated to chemical spills. Do not sweep dry.
Containment (Liquid Spill): If dissolved in a solvent, surround the spill with a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads)[5]. Causality Note: Do not use combustible materials like sawdust, as the amine groups can react with trapped oxidizers and ignite.
Collection: Carefully scoop the absorbed mixture using a non-sparking tool and transfer it into a wide-mouth, sealable hazardous waste container.
Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all rinsate as hazardous waste, as sulfolane derivatives are highly water-soluble and will contaminate municipal water systems if washed down the sink[1].
Step-by-Step Disposal Methodology
The overriding principle of laboratory waste management is that no activity should begin unless a disposal plan has been formulated[5]. Follow this self-validating workflow to prepare the compound for final destruction.
Step 1: Quenching and Neutralization (For Reaction Mixtures)
If the compound is part of an active reaction mixture, ensure all reactive intermediates are fully quenched.
Adjust the pH of the solution to a neutral range (pH 6–8) using dilute acid or base, adding the neutralizing agent dropwise while stirring in an ice bath to control exothermic heat.
Step 2: Containerization
Transfer the waste into a chemically compatible container (High-Density Polyethylene (HDPE) is optimal for aqueous/organic mixtures).
Ensure the container is no more than 80% full to allow for vapor expansion.
Keep the container tightly sealed at all times unless actively adding waste[5].
Step 3: RCRA-Compliant Labeling
Affix a standardized Hazardous Waste label to the container.
Explicitly list "3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione" and all associated solvents. Do not use abbreviations, acronyms, or chemical structures on the label.
Check the appropriate hazard boxes (e.g., "Toxic", "Irritant").
Step 4: High-Temperature Incineration
Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker[5].
Mechanism of Destruction: The waste must be routed to a commercial high-temperature incinerator. Because the molecule contains both sulfur and nitrogen, the incinerator must be equipped with environmental scrubbers (typically alkaline scrubbers) to capture and neutralize the resulting SOx and NOx gases before they are released into the atmosphere[3].
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical decision tree for categorizing and disposing of this compound based on its chemical form.
Decision matrix for the segregation and incineration of thiolane-1,1-dione derivatives.
References
Title: Sulfolane analysis in environmental samples: A critical review. Source: Preprints.org. URL: [Link]
Personal protective equipment for handling 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione
As a Senior Application Scientist, I understand that handling highly functionalized scaffolds like 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione (CAS: 1181267-49-1) requires more than a cursory glance at a safe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling highly functionalized scaffolds like 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione (CAS: 1181267-49-1) requires more than a cursory glance at a safety data sheet. In drug development and medicinal chemistry, this tetrahydrothiophene 1,1-dioxide (sulfolane) derivative is highly valued for its polarity and structural rigidity. However, the exact chemical features that make it useful—its basic primary amine, pyrrolidine moiety, and highly polar sulfone core—also dictate a rigorous, causality-driven approach to laboratory safety.
The following guide provides a self-validating operational framework for handling this compound, ensuring scientific integrity, regulatory compliance, and absolute personnel safety.
Causality-Driven Hazard Assessment & PPE Selection
To build a fail-safe environment, we must understand why specific Personal Protective Equipment (PPE) is required. Laboratory personnel must conduct hazard assessments of specific operations to determine the necessary PPE based on chemical concentration, quantity, and routes of exposure[1].
Serious Eye Damage (Eye Dam. 1, H318):
The Causality: The primary amine and pyrrolidine groups act as localized bases. If splashed into the eye, they can cause rapid saponification of ocular lipids, leading to severe corneal damage[2].
The Protocol: Standard safety glasses are insufficient. Chemical splash goggles (ANSI Z87.1) paired with a full-face shield must be worn when dispensing or transferring solutions[3].
The Causality: The sulfone core is highly polar and can act as a penetration enhancer, facilitating rapid dermal and systemic absorption of the toxic moieties[2].
The Protocol:Double-gloving with chemical-resistant nitrile gloves is mandatory. The outer glove must be discarded immediately upon suspected contamination. A flame-resistant, knit-cuffed laboratory coat, full-length pants, and closed-toe shoes are the minimum acceptable body protection[3].
Specific Target Organ Toxicity (STOT SE 3, H336):
The Causality: Inhalation of airborne dust (if handled as a dry powder) or aerosols can cause central nervous system depression and severe respiratory irritation[2].
The Protocol: All handling must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). If engineering controls are compromised, a NIOSH-approved respirator is required[1].
Quantitative Hazard & Protection Summary
GHS Classification
Hazard Code
Physiological Risk
Required PPE & Engineering Control
Acute Toxicity (Oral, Dermal, Inhalation)
H302 + H312 + H332
Systemic toxicity via rapid absorption or inhalation
Double nitrile gloves, knit-cuff lab coat, chemical fume hood
Skin Irritation
H315
Localized epidermal degradation
Chemical-resistant outer gloves, long pants, closed-toe shoes
Serious Eye Damage
H318
Corneal saponification, potential blindness
ANSI Z87.1 Splash goggles AND full-face shield
STOT SE 3
H336
CNS depression, respiratory tract irritation
Fume hood (>100 fpm); Respirator if aerosolization risk exists
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.
Phase 1: Pre-Operation Verification
Engineering Control Check: Verify the chemical fume hood is operational. The monitor must read a face velocity between 100–120 fpm. Do not initiate work if the alarm is sounding.
PPE Donning Sequence: Don long pants and closed-toe shoes. Put on the lab coat, ensuring cuffs are pulled down. Don ANSI Z87.1 splash goggles. Don the first pair of nitrile gloves (inner layer) under the lab coat cuffs, followed by the second pair (outer layer) over the cuffs.
Workspace Preparation: Clear the fume hood of unnecessary clutter. Place a chemical spill pad on the work surface to catch micro-spills.
Phase 2: Active Handling & Execution
Vessel Transport: Transport the sealed vial of 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione into the fume hood using a secondary containment vessel (e.g., a shatterproof beaker).
Dispensing: Open the vial only well within the fume hood (at least 6 inches from the sash). Use an anti-static weighing spatula if handling powder to prevent aerosolization.
Solvent Addition: When dissolving the compound, add the solvent slowly. Due to the basic nature of the amines, avoid direct contact with strong acids or oxidizing agents to prevent exothermic reactions.
Phase 3: Post-Operation & Doffing
Decontamination: Wipe down the exterior of the primary chemical container with an appropriate solvent before returning it to the storage cabinet.
Doffing Sequence: Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Remove the face shield and goggles. Remove the lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water.
Emergency Response & Disposal Plan
Always prepare your response to chemical spills before they occur. The following protocols dictate immediate action for loss of containment.
Incidental Spill Protocol (Manageable by Lab Personnel)
Isolate & Evaluate: Alert personnel in the immediate vicinity and don appropriate PPE (goggles, face shield, double gloves, lab coat)[4][5].
Containment: Use an inert absorbent material (e.g., vermiculite, diatomaceous earth, or a commercial spill pad) to create a dike around the perimeter of the spill to prevent it from entering drains[5].
Neutralization & Absorption: Work from the periphery inwards. Absorb the liquid or carefully sweep up the solid residue using spark-proof tools[5][6].
Decontamination: Wash the contaminated surface with soapy water. Because the chemical is highly toxic (Acute Tox. 4), collect all rinse water as hazardous waste[4].
Major Spill Protocol (Requires EHS Intervention)
Evacuate: Immediately alert area occupants, evacuate the room, and confine the hazard by closing doors[4].
Isolate: Do not attempt rescue or cleanup unless you have specialized HAZWOPER training and self-contained breathing apparatus (SCBA)[7].
Notify: Contact your institutional Environmental Health and Safety (EHS) office or Public Safety immediately, providing the chemical name and approximate volume spilled[4][8].
Waste Disposal Logistics
Solid Waste: All contaminated consumables (pipette tips, outer gloves, spill absorbents) must be placed in a leak-proof, heavy-duty polyethylene bag or drum labeled "Hazardous Waste: Toxic/Basic Amine Debris"[8].
Liquid Waste: Collect dissolved waste in a compatible, clearly labeled HPLC-grade waste carboy. Segregate strictly from acidic waste streams to prevent pressure-generating neutralization reactions. Dispose of through your institution's RCRA-compliant hazardous waste management program[4].
Hazard Mitigation & Operational Workflow
Figure 1: Operational workflow and hazard mitigation pathway for handling 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione.
References
NextSDS. "3-amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety. Available at:[Link]
City University of New York (CUNY). "Laboratory Chemical Spill Cleanup and Response Guide." Environmental Health and Occupational Safety. Available at:[Link]
University of Pittsburgh. "Chemical Spill." Office of Public Safety & Emergency Management. Available at:[Link]